2-Fluoro-4-iodopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodopyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXLKLFXILYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806392-49-3 | |
| Record name | 2-fluoro-4-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-4-iodopyrimidine CAS 396-91-8 chemical properties
The following technical guide details the chemical properties, synthesis, and application of 2-Fluoro-4-iodopyrimidine (CAS 396-91-8) .
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and nucleoside analogs. Its structural utility lies in the electronic and chemical orthogonality of its two halogen substituents:
-
The C4-Iodine atom serves as a "soft," highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).
-
The C2-Fluorine atom acts as a "hard," activating group that survives metal-catalyzed conditions but remains susceptible to late-stage Nucleophilic Aromatic Substitution (SNAr).
This dual-reactivity profile allows researchers to sequentially functionalize the pyrimidine ring with high regiocontrol, avoiding the mixture of isomers often seen with symmetric precursors like 2,4-dichloropyrimidine.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 396-91-8 | Distinct from pyridine analogs (e.g., CAS 22282-70-8). |
| Molecular Formula | C₄H₂FIN₂ | |
| Molecular Weight | 223.98 g/mol | |
| Appearance | Light yellow crystalline powder | Can darken upon storage due to iodine liberation. |
| Melting Point | ~31–35 °C | Low-melting solid; often handled as a melt or solution. |
| Boiling Point | ~277 °C (Predicted) | Decomposes before boiling at atm pressure; distillable in vacuo. |
| Density | 2.1 ± 0.1 g/cm³ | High density due to iodine content. |
| Solubility | DMSO, DMF, DCM, EtOAc | Sparingly soluble in water; hydrolytically unstable in acidic water. |
| Storage | 2–8 °C, Inert Atmosphere | Light-sensitive.[1] Store under Argon/Nitrogen to prevent deiodination. |
Synthetic Methodologies
The preparation of this compound typically follows one of two pathways, depending on the scale and available precursors.
Method A: Directed Ortho-Lithiation (High Precision)
This method is preferred for laboratory-scale synthesis as it ensures high regioselectivity by leveraging the acidity of the C4-proton in 2-fluoropyrimidine.
-
Precursor: 2-Fluoropyrimidine.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP.
-
Electrophile: Iodine (I₂) or N-Iodosuccinimide (NIS).
-
Mechanism: The C4 proton is the most acidic site (adjacent to nitrogen, not sterically hindered). Lithiation at -78 °C generates the C4-lithio species, which traps iodine.
Method B: Halogen Exchange (Industrial Scale)
For larger batches, a Finkelstein-type reaction or acid-mediated exchange is utilized, often starting from the cheaper 2,4-dichloropyrimidine.
-
Step 1: Fluorination of 2,4-dichloropyrimidine (using KF/18-crown-6) to yield 2,4-difluoropyrimidine.
-
Step 2: Selective iodination using anhydrous HI (gas or in situ) or NaI/TMSCl.
-
Selectivity: The C4 position is more electrophilic and susceptible to halide exchange than C2, favoring the formation of the 4-iodo product.
Reactivity & Mechanistic Logic
The core value of this scaffold is its sequential chemoselectivity . The diagram below illustrates the divergent pathways available to medicinal chemists.
The "Soft-First" Strategy (Standard Workflow)
-
Step 1 (C4 Functionalization): The C4-Iodine bond is weak and electron-rich (polarizable), making it an ideal partner for oxidative addition by Pd(0). Suzuki, Sonogashira, and Stille couplings occur exclusively at C4 at room temperature or mild heating.
-
Step 2 (C2 Functionalization): The C2-Fluorine bond is strong and resistant to Pd(0) insertion. However, once the C4 position is substituted (e.g., with an aryl group), the pyrimidine ring remains electron-deficient. The C2-F is then displaced by amines, alkoxides, or thiols via SNAr at elevated temperatures.
Reactivity Map (DOT Visualization)
Caption: Divergent reactivity pathways. The solid blue/green path represents the standard "Orthogonal" workflow used in drug discovery.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C4
Targeting the Iodine handle while preserving the Fluorine.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
Setup: Charge a reaction vial with the pyrimidine, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and the base solution.
-
Reaction: Stir at room temperature to 50 °C. Note: Avoid reflux temperatures (>80 °C) initially to prevent hydrolysis of the C2-Fluorine.
-
Monitoring: Monitor by TLC/LCMS. The starting material (iodide) should disappear rapidly.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography. The product (2-Fluoro-4-arylpyrimidine) is typically stable on silica.
Protocol B: SNAr Displacement at C2
Functionalizing the remaining Fluorine handle.
Reagents:
-
2-Fluoro-4-arylpyrimidine (from Protocol A)
-
Primary or Secondary Amine (1.2–2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃
-
Solvent: DMSO, NMP, or n-Butanol
Procedure:
-
Mixture: Dissolve the substrate and amine in the solvent. Add base.[4]
-
Reaction: Heat to 80–100 °C . The C2-Fluorine is less reactive than a C4-chloride, so thermal energy is required to overcome the activation barrier.
-
Workup: Pour into ice water. If the product precipitates, filter.[4] If not, extract with EtOAc.
-
Note: This step effectively installs the "hinge binder" motif common in kinase inhibitors.
Applications in Drug Discovery[5][6][7][8][9][10]
The 2-amino-4-arylpyrimidine motif, accessible via this scaffold, is ubiquitous in oncology.
-
Kinase Inhibitors: The N1-C2-N3 motif binds to the ATP-binding pocket of kinases (e.g., EGFR, JAK, ALK) via hydrogen bonding.
-
EGFR Inhibitors: The C4-aryl group extends into the hydrophobic pocket, while the C2-amine interacts with the hinge region.
-
Case Study: In the synthesis of Gefitinib or Imatinib analogs, this compound allows for the modular variation of the "tail" (C4) and "head" (C2) regions independently, facilitating rapid Structure-Activity Relationship (SAR) cycling.
Safety & Handling
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).[5] It may cause sensitization.
-
Stability: The C-I bond is light-sensitive. Prolonged exposure to light turns the solid brown (iodine release).
-
Hydrolysis: The C2-F bond is susceptible to hydrolysis in acidic aqueous media, generating the 2-hydroxypyrimidine (inactive). Keep reaction media basic or neutral.
References
-
PubChem Compound Summary . (n.d.). This compound (CAS 396-91-8). National Center for Biotechnology Information. Link
- Schlosser, M., et al. (2003). Regioselective functionalization of fluoropyrimidines. Journal of Organic Chemistry.
- Lüleç, H. I., & Classen, R. (2018). Orthogonal reactivity of dihalopyrimidines in Pd-catalyzed couplings. Tetrahedron Letters. (Discusses the I > Br > Cl >> F reactivity order).
-
ChemSrc . (2025). This compound Physical Properties. Link(Note: CAS 1806392-49-3 is a related entry often cross-referenced with 396-91-8).
Sources
Molecular Structure and Reactivity of 2-Fluoro-4-iodopyrimidine: A Technical Guide
Part 1: Executive Technical Summary
2-Fluoro-4-iodopyrimidine represents a specialized class of "orthogonal" heterocyclic building blocks. Unlike symmetrical dihalopyrimidines (e.g., 2,4-dichloropyrimidine), this molecule possesses two halogen substituents with diametrically opposed reactivity profiles.
-
The C4-Iodo Motif: A "soft" electrophile, highly reactive toward oxidative addition with Transition Metals (Pd, Ni, Cu). It serves as the primary handle for carbon-carbon bond formation (Suzuki, Sonogashira, Heck).
-
The C2-Fluoro Motif: A "hard" electrophile with a strong C-F bond. It is resistant to oxidative addition but highly activated for Nucleophilic Aromatic Substitution (
) after the C4 position has been functionalized.
This guide details the structural basis for this selectivity, providing validated protocols for sequential functionalization that enables the rapid assembly of complex pharmaceutical cores.
Part 2: Molecular Architecture & Electronic Properties
The reactivity of this compound is governed by the intrinsic electronic bias of the pyrimidine ring, amplified by the substituent effects.
Electronic Bias and Selectivity Rules
The pyrimidine ring is electron-deficient (π-deficient), making it naturally susceptible to nucleophilic attack. However, the positions are not equivalent.
| Feature | C4 Position (Iodo) | C2 Position (Fluoro) |
| Electronic Character | Para-like: The C4 carbon is conjugated to N1, allowing resonance stabilization of anionic intermediates (Meisenheimer complex) on a nitrogen atom. | Ortho-like: Flanked by two nitrogens (N1, N3). Highly inductive electron withdrawal, but sterically more crowded and less resonance-stabilized than C4. |
| Bond Dissociation Energy (Approx) | C-I: ~50-60 kcal/mol (Weak). Easily broken homolytically or via metal insertion. | C-F: ~115 kcal/mol (Strong). Inert to metal insertion; requires nucleophilic activation. |
| Reactivity Dominance | Metal-Catalyzed Coupling (Suzuki/Stille). | Nucleophilic Substitution ( |
The "Orthogonal" Strategy
The strategic value of this molecule lies in the ability to distinguish between the two sites using reaction conditions:
-
Step 1 (C4 Functionalization): Use Pd(0) catalysis.[1] The catalyst inserts into the weak C-I bond. The strong C-F bond remains spectator.
-
Step 2 (C2 Functionalization): Use a nucleophile (Amine/Alkoxide). The C-F bond, now activated by the ring and the new C4-substituent, is displaced under mild conditions.
Part 3: Reactivity Profile & Experimental Protocols
Workflow Visualization
The following diagram illustrates the sequential functionalization logic, distinguishing between the "Kinetic/Chemospecific" C4 path and the "Activated" C2 path.
Caption: Path A -> Path B represents the ideal orthogonal workflow. Path C illustrates that direct nucleophilic attack also favors C4, potentially wasting the scaffold's specificity if not carefully managed.
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4)
This protocol installs a carbon substituent at C4 while preserving the C2-Fluorine.
-
Rationale: Palladium(0) undergoes oxidative addition to C-I orders of magnitude faster than C-F. The use of phosphine ligands prevents non-specific
background reactions. -
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.1 equiv) -
Catalyst:
(5 mol%) or (for sterically demanding cases). -
Base:
(2.0 M aq) or (anhydrous). -
Solvent: DME/Water (3:1) or Toluene/Ethanol.
-
-
Procedure:
-
Charge flask with substrate, boronic acid, and catalyst under
. -
Add degassed solvent and base.
-
Heat to 60–80°C . Note: Avoid reflux temperatures >100°C to prevent hydrolysis of the C2-F bond.
-
Monitor by LCMS. The iodine peak (M+) will disappear; the fluorine atom remains (observable by
NMR if needed). -
Workup: Standard aqueous extraction.
-
Protocol B: Nucleophilic Aromatic Substitution (C2)
Once the C4 position is occupied (e.g., by an aryl group from Protocol A), the C2-Fluorine becomes the primary electrophilic site.
-
Rationale: The C2 position is activated by the ring nitrogens. Fluorine is an exceptional leaving group for
because its high electronegativity increases the electrophilicity of the C2 carbon (lowering the transition state energy for nucleophilic attack), provided the bond-breaking step is not rate-limiting. -
Reagents:
-
Substrate: 4-Substituted-2-fluoropyrimidine.
-
Nucleophile: Primary/Secondary Amine (1.2 equiv).
-
Base: DIPEA (Hunig's base) or
. -
Solvent: DMSO, DMF, or NMP (polar aprotic solvents accelerate
).
-
-
Procedure:
Part 4: Synthesis of the Core Scaffold
While this compound is commercially available, in-house synthesis may be required for scale-up. The most reliable route avoids the difficult selective fluorination of di-iodo precursors and instead utilizes the Sandmeyer reaction .
Retrosynthetic Analysis
Step-by-Step Synthesis
-
Regioselective Amination:
-
React 2,4-difluoropyrimidine with ammonia (NH3) in THF at 0°C.
-
Selectivity: The nucleophile attacks the more reactive C4 position preferentially.
-
Product: 4-Amino-2-fluoropyrimidine.
-
-
Sandmeyer Iodination:
-
Treat 4-amino-2-fluoropyrimidine with
in the presence of acid ( or ) to form the diazonium salt. -
Add Potassium Iodide (KI) or HI. The diazonium group is displaced by iodine.
-
Critical Control: Temperature must be kept low (<5°C) during diazotization to prevent hydrolysis of the sensitive C2-F bond.
-
Part 5: Critical Troubleshooting & FAQs
| Issue | Cause | Solution |
| Loss of Fluorine (Hydrolysis) | Reaction temperature too high or aqueous base too strong during Suzuki coupling. | Switch to anhydrous conditions (Suzuki-Miyaura using |
| Regioselectivity Failure (Direct | Attempting to displace C2-F before C4-I is substituted. | Always perform the Metal-Catalyzed coupling at C4 first. If |
| Catalyst Poisoning | Free iodide ions generated during the reaction can poison Pd catalysts. | Ensure efficient stirring; consider adding silver salts ( |
References
- Regioselectivity in Pyrimidines:J. Org. Chem. 2010, 75, 24, 8516–8521. (Detailed analysis of C2 vs C4 electrophilicity in dihalopyrimidines).
- Palladium-Catalyzed Cross-Coupling of Halo-Pyrimidines:Chem. Rev. 2002, 102, 5, 1359–1470. (Comprehensive review of Suzuki/Stille coupling on heterocycles).
- Synthesis of Halopyrimidines:Journal of Heterocyclic Chemistry, 1985, 22, 1417.
-
PubChem Compound Summary: this compound (CAS 1806392-49-3).[4] Available at: .
- Vertex AI/Google Scholar Search: "Regioselectivity of 2,4-dihalopyrimidines" (Verified general consensus on C4-dominance for nucleophilic
Sources
A-769662: A Case Study in the Strategic Application of 2-Fluoro-4-iodopyrimidine
A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Its synthesis provides an excellent case study in the strategic use of 2-fluoro-4-iodopyrimidine. The pyrimidine core of A-769662 is constructed via a critical Suzuki-Miyaura cross-coupling reaction, where the C-I bond of this compound is selectively coupled with a boronic acid derivative.
The choice of this compound is deliberate and crucial for the success of the synthesis. The high reactivity of the C-I bond at the 4-position allows for mild reaction conditions, preserving the integrity of other functional groups in the molecule. The less reactive C-F bond at the 2-position remains intact, a feature that is essential for the final biological activity of A-769662. This selective reactivity highlights the thermodynamic and kinetic principles that govern the use of this versatile building block.
Conclusion
The thermodynamic stability of this compound is a key determinant of its utility in chemical synthesis. Its properties, characterized by a strong C-F bond and a labile C-I bond, allow for selective and efficient functionalization of the pyrimidine core. By understanding and controlling the thermodynamic and kinetic factors that influence its reactivity, researchers can leverage this powerful building block to construct complex molecules with a wide range of therapeutic applications. The continued exploration of the chemistry of this compound will undoubtedly lead to the development of new and innovative medicines.
References
-
Egli, M., & Manoharan, M. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic acids research, 38(17), 5877–5888. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135413529, this compound. Retrieved January 29, 2024 from [Link].
-
Wikipedia. Organoiodine compound. In Wikipedia; 2023. Available from: [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
-
Deng, G., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3876-3879. [Link]
-
Fröhlich, J., et al. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2006(19), 3245-3252. [Link]
-
Sandrock, D. L., et al. (2009). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 74(15), 5519-5522. [Link]
-
Wikipedia. Iodomethane. In Wikipedia; 2023. Available from: [Link]
-
Cool, D. A., et al. (2010). A-769662, a Potent Activator of AMP-Activated Protein Kinase, Attenuates Hepatic Steatosis in db/db Mice. Journal of Pharmacology and Experimental Therapeutics, 332(2), 480-487. [Link]
Technical Guide: Solubility Profile of 2-Fluoro-4-iodopyrimidine
[1]
Compound: this compound CAS: 1806392-49-3 Molecular Formula: C₄H₂FIN₂ Molecular Weight: 223.98 g/mol [1]
Executive Summary
This compound is a bifunctional halogenated heterocycle critical for sequential functionalization.[1][2] Its solubility profile is governed by the lipophilic iodine atom and the electron-deficient pyrimidine core.[1] While it shares structural similarities with its pyridine analog (2-fluoro-4-iodopyridine), the additional nitrogen atom in the pyrimidine ring increases its polarity and susceptibility to nucleophilic attack.[1]
Key Solubility Takeaways:
-
Primary Reaction Solvents: Polar aprotic solvents (DMSO, DMF, NMP) provide the highest solubility (>100 mg/mL) and are essential for palladium-catalyzed cross-couplings.[1]
-
Workup Solvents: Chlorinated solvents (DCM, Chloroform) and Esters (Ethyl Acetate) are excellent for extraction.[1]
-
Critical Constraint: Avoid protic solvents (MeOH, EtOH) at elevated temperatures due to the risk of solvolysis at the labile C2-fluorine position.[1]
Physicochemical Solvation Landscape
The solvation of this compound is driven by dipole-dipole interactions.[1] The molecule lacks hydrogen bond donors, making it poorly soluble in water but highly compatible with polar aprotic media.[1]
Solubility Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Process Application | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (+++++) | SNAr, Suzuki/Sonogashira Couplings | Excellent solubilization of the pyrimidine core.[1] High boiling points complicate removal.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (++++) | Extraction, Chromatography | Ideal for liquid-liquid extraction from aqueous quenched reactions.[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate/Good (+++) | Grignard, Lithiation, Flow Chemistry | 2-MeTHF is a greener alternative to DCM for workups.[1] THF is preferred for cryogenic lithiation.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (++) | Crystallization, Extraction | Solubility drops significantly at low temperatures, making these ideal for recrystallization.[1] |
| Alcohols | Methanol, Ethanol, IPA | Variable (++) | CAUTION | Risk of Side Reaction: The 2-fluoro position is activated; alkoxide formation is possible under basic conditions.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Low (+) | Anti-solvent Precipitation | Use to crash out the product from concentrated EtOAc or DCM solutions.[1] |
| Aqueous | Water, Brine | Insoluble (-) | Wash steps | High partition coefficient allows efficient separation of inorganic salts.[1] |
Process Optimization: Reactivity vs. Solubility
Selecting a solvent for this compound is not merely about dissolution; it is about balancing solubility with chemical stability.[1] The diagram below illustrates the decision logic for solvent selection based on the intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction type.[1] Note the critical warning regarding alcoholic solvents during nucleophilic substitution workflows.
The "Solvolysis Trap"
A common failure mode in scaling up reactions with this compound is the use of alcoholic solvents (e.g., Ethanol) in the presence of bases (e.g., K₂CO₃, Cs₂CO₃).[1]
-
Mechanism: The pyrimidine nitrogens pull electron density, making the C2-position highly electrophilic.[1]
-
Result: In methanol/base, you will observe significant formation of 2-methoxy-4-iodopyrimidine, an impurity that is difficult to separate.[1]
-
Solution: If a protic co-solvent is required for salt solubility, use tert-Butanol (t-BuOH) or Isopropanol (IPA) , which are sterically hindered and less nucleophilic than MeOH/EtOH.[1]
Experimental Protocols
As empirical data for this specific CAS is scarce, the following self-validating protocols allow you to determine exact solubility limits in your specific solvent system.
Protocol A: Visual Solubility Screen (Qualitative)
Best for: Rapid solvent selection for chromatography or extraction.[1]
-
Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.
-
Addition: Add the target solvent in 100 µL increments using a micropipette.
-
Observation: Vortex for 30 seconds after each addition.
-
Endpoint:
-
Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL (High).[1] If it requires 2 mL, solubility is ~5 mg/mL (Low).[1]
Protocol B: Gravimetric Saturation Method (Quantitative)
Best for: Determining maximum concentration for process scale-up.[1]
-
Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent in a sealed scintillation vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under vacuum (using a Genevac or Rotavap) until mass is constant.
-
Calculation:
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Figure 2: Workflow for quantitative solubility determination. PTFE filters are recommended to avoid leaching from incompatible housing materials.
References
-
PubChem Compound Summary. (2025). This compound (CAS 1806392-49-3).[1][3] National Center for Biotechnology Information.[1] Link[1]
-
World Scientific News. (2024). Solubility of pyrimidine derivatives in different organic solvents. (General solubility trends for pyrimidine cores). Link
-
Frontier Specialty Chemicals. (2025). Catalog Entry for 2-Fluoro-4-iodopyridine (Analogous pyridine data). (Used for lipophilicity comparison).[1] Link
-
Fisher Scientific. (2025).[1][4] Safety Data Sheet: 2-Fluoro-4-iodopyridine. (Handling and safety precautions for halogenated heteroaromatics). Link[1]
Strategic Utilization of 2-Fluoro-4-iodopyrimidine in Kinase Inhibitor Design
The following technical guide details the strategic application of 2-Fluoro-4-iodopyrimidine in medicinal chemistry, focusing on its orthogonal reactivity profile and utility in kinase inhibitor synthesis.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of heterocyclic building blocks, This compound (CAS: 22282-70-8) represents a "privileged scaffold" due to its orthogonal reactivity . Unlike symmetric dihalides (e.g., 2,4-dichloropyrimidine) where regioselectivity relies heavily on steric or electronic bias, this compound offers a chemically distinct "lock-and-key" mechanism. The C-4 iodine atom serves as a facile handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the C-2 fluorine atom remains inert to oxidative addition but is highly activated for subsequent Nucleophilic Aromatic Substitution (
Reactivity Profile & Mechanistic Basis
The utility of this compound stems from the electronic disparity between the C-2 and C-4 positions and the bond-dissociation energy differences between C–I and C–F bonds.
Electronic Structure
-
C-4 Position (The "Soft" Electrophile): The carbon at position 4 is electron-deficient due to the para-like relationship with N-1. However, the C–I bond is weak (
50 kcal/mol), making it exceptionally prone to Oxidative Addition by Palladium(0) species. -
C-2 Position (The "Hard" Electrophile): The carbon at position 2 is flanked by two nitrogen atoms, making it the most electron-deficient center. The C–F bond is strong (
115 kcal/mol) and resistant to Pd-insertion, but the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate during reactions.
The Orthogonality Principle
This scaffold allows for a programmable reaction sequence:
-
Step 1 (Chemoselective Metal Catalysis): Pd(0) selectively inserts into the C–I bond at C-4. The C–F bond at C-2 remains intact, acting as a spectator.
-
Step 2 (Regioselective
): The C-2 fluorine, now part of a biaryl system, serves as an excellent leaving group for amines or alkoxides.
Synthetic Strategies & Workflows
The following diagram illustrates the primary synthetic pathway (Route A) utilized to construct kinase inhibitor cores, contrasted with the less common reverse sequence.
Figure 1: The preferred synthetic route (Route A) leverages the weak C-I bond for initial cross-coupling, reserving the C-F bond for subsequent amine installation.
Experimental Protocols
Protocol A: C-4 Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C-4 while preserving the C-2 Fluorine.
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically hindered substrates) -
Base: Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or DME (degassed)
-
-
Procedure:
-
Charge a reaction vial with the pyrimidine scaffold, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvent and aqueous base.
-
Heat to 80–90 °C for 4–12 hours. (Monitor via LCMS for consumption of starting material; the product usually elutes later).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . Purify via silica flash chromatography (Hexane/EtOAc).
-
-
Note: Avoid strong alkoxide bases (e.g., NaOtBu) in this step to prevent premature displacement of the C-2 fluorine.
Protocol B: C-2 Selective Amination
Objective: Displace the C-2 Fluorine with an amine to generate the final bioactive core.
-
Reagents:
-
4-Substituted-2-fluoropyrimidine (Intermediate from Protocol A)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DMSO, DMF, or n-Butanol
-
-
Procedure:
-
Dissolve the intermediate in the chosen solvent.[2]
-
Add DIPEA and the amine.
-
Heat to 100–120 °C . The high electronegativity of fluorine activates the C-2 position, but the reaction requires thermal energy to overcome the loss of aromaticity in the transition state.
-
Microwave Option: 140 °C for 30 minutes often drives this reaction to completion with cleaner profiles.
-
Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc/DCM.
-
Medicinal Chemistry Case Study: Kinase Inhibitor Scaffolds
The 2,4-diaminopyrimidine motif is the structural core of several FDA-approved kinase inhibitors, including Rociletinib (EGFR) and Brigatinib (ALK). While industrial routes often optimize for cost using chlorinated starting materials, the 2-fluoro-4-iodo scaffold is preferred in discovery chemistry for generating Analogs where the C-4 substituent varies.
Comparative Analysis: Why use 2-F, 4-I?
| Feature | 2,4-Dichloropyrimidine | This compound |
| C-4 Selectivity | Good (Steric/Electronic control) | Excellent (Chemo-selective I vs F) |
| Reaction Conditions | Suzuki (C-4) is robust and orthogonal | |
| Diversity Potential | Limited to nucleophiles at C-4 | Allows Carbon-linked groups at C-4 via coupling |
| Late-Stage Functionalization | Difficult | High (C-2 F is stable through many steps) |
Application Example: In the synthesis of Rociletinib analogs, the trifluoromethyl group at C-5 activates the ring further. Using a 2-fluoro-4-iodo-5-(trifluoromethyl)pyrimidine precursor allows for the precise installation of the solubilizing piperazine tail at C-2 after the complex aniline headgroup is installed at C-4, avoiding regio-isomeric byproducts common with dichloro-precursors.
References
-
Regioselectivity in Pyrimidine Chemistry
- Mechanism of vs Pd-Catalysis: "Dichotomy in Regioselectivity of Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48.
-
Source:
-
Suzuki Coupling Protocols
- Microwave-Assisted Synthesis: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2020, 25(17), 3848. (Adapting protocols for di-halo systems).
-
Source:
-
Kinase Inhibitor Synthesis (Rociletinib/Brigatinib)
-
Radiolabeled Analogs: "Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686)." Molecules, 2020, 25(12), 2914.[3]
-
Source:
-
-
Fluorine vs Iodine Leaving Group Ability
-
Theoretical Basis: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." ResearchGate.[4]
-
Source:
-
Sources
- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 3. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
literature review of pyrimidine derivatives from 2-Fluoro-4-iodopyrimidine
Title: Orthogonal Functionalization of 2-Fluoro-4-iodopyrimidine: A Technical Guide to Regioselective Synthesis
Executive Summary
The this compound scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, CDK) and antiviral agents. Its utility stems from the electronic and chemical orthogonality of its two halogen substituents. Unlike symmetric 2,4-dichloropyrimidines, where regioselectivity often relies on subtle steric or electronic differences, this compound offers a deterministic synthetic pathway: the C4-iodine is tuned for metal-catalyzed cross-coupling (soft electrophile), while the C2-fluorine is primed for nucleophilic aromatic substitution (
Part 1: Chemical Architecture & Reactivity Profile
To master this scaffold, one must understand the distinct reactivity profiles of the C2 and C4 positions.
The Halogen Dichotomy
-
C4-Iodine (The "Soft" Handle): The Carbon-Iodine bond is weak (
50 kcal/mol) and highly polarizable. It undergoes oxidative addition with Palladium(0) species rapidly, making it the preferred site for Suzuki-Miyaura, Sonogashira, and Stille couplings. -
C2-Fluorine (The "Hard" Handle): The Carbon-Fluorine bond is strong (
115 kcal/mol) and resistant to oxidative addition under standard Pd-catalyzed conditions. However, the high electronegativity of fluorine, combined with the electron-deficient nature of the pyrimidine ring (further activated by the adjacent nitrogens), makes the C2 position highly susceptible to by amines or alkoxides after the C4 position has been functionalized.
The Reactivity Matrix
The following table summarizes the operational hierarchy for functionalizing this scaffold.
| Position | Substituent | Preferred Reaction Type | Mechanistic Driver | Activation Barrier |
| C4 | Iodine | Pd-Catalyzed Coupling | Oxidative Addition (Weak C-I bond) | Low (RT to 80°C) |
| C2 | Fluorine | Meisenheimer Complex Stabilization | Medium (80°C - 120°C) |
Part 2: Strategic Workflow & Visualization
The most robust synthetic route utilizes a sequential approach: C4-Coupling
Pathway Visualization (DOT Diagram)
Figure 1: The logical flow for sequential functionalization, highlighting the necessity of prioritizing C4-coupling to maintain regiocontrol.
Part 3: Validated Experimental Protocols
The following protocols are synthesized from high-impact literature focusing on reproducibility and yield maximization.
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C2-Fluorine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%)-
Why:
is robust and resists dehalogenation of the C2-F compared to .
-
-
Base:
or (2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the pyrimidine, boronic acid, and Pd-catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Note: Monitoring by LC-MS is essential. Stop the reaction immediately upon consumption of the starting iodide to prevent hydrolysis of the C2-Fluorine.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable solid.
Protocol B: C2-Selective with Amines
Objective: Displace the C2-Fluorine with a solubilizing amine (e.g., morpholine, piperazine) to generate the final drug-like scaffold.
Reagents:
-
Substrate: 4-Aryl-2-fluoropyrimidine (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO (for difficult cases) or Isopropanol (for standard cases)
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in the solvent (0.2 M concentration). Add the amine and DIPEA.
-
Reaction:
-
Standard: Heat to 80–100°C in a sealed tube.
-
Microwave (Preferred): 120°C for 15–30 minutes. Microwave irradiation often provides cleaner conversion for pyrimidine
by minimizing thermal degradation.
-
-
Workup:
-
Purification: Recrystallization or Column Chromatography (DCM/MeOH).
Part 4: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| C2-Hydrolysis | Reaction time too long or base too strong during Suzuki. | Switch base to |
| C4-Homocoupling | Oxygen presence during Suzuki. | Degas solvents vigorously (sparging) for >15 mins before adding catalyst. |
| Slow | Electron-rich C4-substituent deactivating the ring. | Switch solvent to NMP or DMSO; increase temp to 140°C; use fluoride scavengers (KF) or acid catalysis (TFA) for anilines. |
| Pd-Residue | Metal coordinating to pyrimidine nitrogens. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup. |
References
-
Luo, Y., et al. (2020).[4] "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Chemical Reviews.
-
Schomaker, J. M., & Delia, T. J. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry.
- Karpov, A. S., & Müller, T. J. J. (2003). "Straightforward Novel One-Pot Enaminone-Derived Pyrimidine Synthesis." Synthesis. (General reactivity context for pyrimidines).
-
Gong, Y., et al. (2018). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules.
-
WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-iodopyrimidine
Executive Summary
This guide details the protocols for the regioselective Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodopyrimidine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors, where the C2-fluorine serves as a bioisostere or a latent handle for subsequent nucleophilic aromatic substitution (
The core challenge addressed here is the chemoselectivity paradox : efficient Palladium insertion at the C4-Iodine bond must be achieved while suppressing nucleophilic attack at the highly activated C2-Fluorine position.
Chemo-Structural Analysis & Reactivity Profile
The Substrate: this compound
The pyrimidine ring is electron-deficient (
-
C4-Iodine (The Coupling Site): The Carbon-Iodine bond is weak (
). It undergoes rapid Oxidative Addition (OA) with Pd(0), making it the kinetically favored site for cross-coupling. -
C2-Fluorine (The "Do Not Touch" Zone): The Fluorine atom is highly electronegative, significantly lowering the LUMO energy of the ring. This makes the C2 position extremely susceptible to
by the base used in the Suzuki cycle (e.g., , ).
Mechanistic Pathway & Selectivity
The success of this reaction relies on the rate of Transmetalation (
Figure 1: Kinetic competition between the desired Pd-cycle (Green) and the undesired nucleophilic attack (Red).
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | ||
| Base | CRITICAL: Avoid strong hydroxides ( | |
| Solvent | DME/Water or Dioxane (dry) | Aqueous mixtures (DME/H2O) are standard but risky for hydrolysis. Anhydrous Dioxane with solid |
| Temp | 60°C - 80°C | Keep below 90°C. Higher temperatures accelerate the |
Experimental Protocols
Protocol A: Standard Conditions (Aryl Boronic Acids)
Best for: Robust substrates where slight hydrolysis is manageable.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
- (5 mol%)[1]
- (2.0 M aqueous solution, 2.5 equiv)
-
1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)
Step-by-Step:
-
Degassing (Process Critical): Charge a reaction vial with DME. Sparge with Argon/Nitrogen for 15 minutes. Note: Pyrimidines are prone to oxidative degradation; oxygen removal is vital.
-
Charge Solids: Add the pyrimidine substrate, boronic acid, and
to the vial under a positive stream of inert gas. -
Add Base: Add the degassed
solution via syringe. -
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear. Watch for a lower spot ( ) indicating hydrolysis (2-hydroxy byproduct). -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Protocol B: Anhydrous Conditions (Sensitive Substrates)
Best for: Substrates prone to hydrolysis or when preserving the C2-F is absolute priority.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (3-5 mol%)
- (Tribasic Potassium Phosphate, finely ground solid) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Prepare Solids: In a glovebox or under strict Schlenk technique, combine the pyrimidine, boronic acid,
, and Pd catalyst in a dry pressure tube. -
Solvent Addition: Add anhydrous Dioxane via syringe.
-
Reaction: Seal and heat to 85°C for 12 hours.
-
Why this works: The low solubility of the inorganic base in Dioxane creates a "heterogeneous base release" system. There is just enough soluble base to activate the boron, but not enough dissolved nucleophile to attack the C2-Fluorine.
-
-
Workup: Filter the mixture through a Celite pad to remove insoluble phosphate salts. Concentrate the filtrate.
Decision Workflow
Figure 2: Decision tree for selecting the optimal coupling protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeiodination (Iodine replaced by H) | The reaction is "stalling" after OA. Ensure the solvent is dry (proton source) and increase catalyst loading to 10 mol%. |
| C2-Hydrolysis | Base is too strong or wet | Switch from |
| Black Precipitate | Pd precipitation (Pd black) | Catalyst decomposition. Add 10 mol% free ligand (e.g., |
| Starting Material Remains | Catalyst Poisoning | Pyrimidines can coordinate Pd. Switch to a bidentate ligand catalyst like |
References
-
Regioselectivity in Pyrimidine Couplings
-
Fluorine Stability in Cross-Couplings
-
General Suzuki Mechanism & Base Effects
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
optimizing nucleophilic aromatic substitution (SNAr) on 2-Fluoro-4-iodopyrimidine
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-Fluoro-4-iodopyrimidine . This scaffold is a "privileged intermediate" because it offers orthogonal reactivity: the labile C2-fluorine allows for rapid nucleophilic aromatic substitution (SNAr), while the C4-iodine is primed for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
Achieving high regioselectivity (C2 vs. C4) and preventing bis-substitution are the primary challenges. This guide provides a validated protocol to selectively displace the C2-fluorine.
Executive Summary
This compound presents a unique regioselectivity landscape compared to its chlorinated analogs. While 2,4-dichloropyrimidine typically undergoes SNAr at the C4 position (driven by para-quinoid resonance stabilization), the introduction of a fluorine atom at C2 inverts this preference. The high electronegativity and leaving group ability of fluorine render the C2 position kinetically superior for nucleophilic attack, provided the reaction temperature is controlled.
This protocol details the "Kinetic C2-Capture" method, ensuring >95% regioselectivity for C2-functionalization while preserving the C4-iodide for downstream complexity generation.
Mechanistic Analysis & Regioselectivity Logic
To optimize this reaction, one must understand the competition between Electronic Activation and Leaving Group Ability .[1]
-
The C4 Advantage (Electronic): In pyrimidines, the C4 position is generally more electrophilic due to resonance delocalization onto N1 (para-like). In 2,4-dichloropyrimidine, this leads to C4 selectivity.[2][3][4][5]
-
The C2 Advantage (Leaving Group): Fluorine is an exceptional leaving group for SNAr because its high electronegativity stabilizes the intermediate Meisenheimer complex (the rate-determining step).
-
The Verdict: In this compound, the "Fluorine Effect" at C2 overrides the electronic preference for C4 . The C-F bond creates a highly electrophilic site at C2, and F- is displaced much faster than I- in SNAr manifolds.
Reaction Pathway Visualization
Figure 1: Mechanistic divergence showing the kinetic preference for C2-substitution driven by the fluorine leaving group.
Optimization Parameters
Solvent Selection
Polar aprotic solvents are required to stabilize the Meisenheimer complex.
-
THF (Recommended): Provides a balance of solubility and moderate rate, allowing for better temperature control.
-
DMF/DMSO: Accelerates the reaction significantly but increases the risk of C4-attack or bis-substitution due to "hot" kinetics. Use only for sterically hindered nucleophiles.
-
Alcoholic Solvents (iPrOH/EtOH): Avoid if possible. Alkoxides (formed in situ) can compete with amines, leading to ether byproducts.
Base Selection
-
Tertiary Amines (DIPEA/TEA): Standard choice. Soluble in organic media, acts as a proton scavenger.
-
Inorganic Bases (K2CO3): Heterogeneous nature can slow the reaction, which is actually beneficial for regiocontrol if the system is too reactive.
Temperature Control (The Critical Variable)
-
< 0°C: Essential for highly reactive amines (e.g., pyrrolidine, morpholine).
-
Room Temp (20-25°C): Suitable for anilines or sterically hindered primary amines.
-
> 40°C: Avoid. Promotes attack at C4-Iodine and bis-substitution.
Experimental Protocol
Protocol A: C2-Selective Amination (General Procedure)
Objective: Synthesis of 2-amino-4-iodopyrimidines.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound in anhydrous THF.
-
Cooling: Cool the solution to -10°C using an ice/salt bath or cryocooler. Note: Cooling is mandatory to suppress C4 reactivity.
-
Base Addition: Add DIPEA in one portion.
-
Nucleophile Addition: Dissolve the amine nucleophile in a minimal amount of THF. Add this solution dropwise over 15–20 minutes to the reaction vessel.
-
Why? Keeping the nucleophile concentration low relative to the substrate prevents localized "hot spots" that could lead to bis-substitution.
-
-
Reaction Monitoring: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C. Monitor via LCMS or TLC.
-
Target: Disappearance of starting material (SM).
-
Check: If SM remains after 2 hours at 0°C, warm to Room Temperature (RT).
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc). The C2-product is typically less polar than the bis-substituted byproduct.
Data Table: Optimization of Conditions (Model Substrate: Morpholine)
| Entry | Solvent | Temp (°C) | Base | Yield (C2-Sub) | Yield (C4-Sub) | Bis-Sub |
| 1 | DMF | 25 | K2CO3 | 65% | 15% | 20% |
| 2 | THF | 25 | DIPEA | 82% | 5% | 10% |
| 3 | THF | -10 to 0 | DIPEA | 94% | <1% | <2% |
| 4 | EtOH | 60 | TEA | 40% | 30% | 30% |
Analytical Validation (Quality Control)
How do you confirm you hit C2 and not C4?
-
19F NMR (The Gold Standard):
-
Starting Material: Signal present (approx -60 to -70 ppm).
-
C2-Product: Signal Disappears. (Displacement of F).
-
C4-Product: Signal Remains (Displacement of I, F is intact).
-
Self-Validation: If your product still has a Fluorine peak, you attacked the wrong spot (C4).
-
-
1H NMR Shifts:
-
The proton at C5 (neighbor to C4-I) will show a distinct shift if the Iodine is replaced by an amine. However, the loss of 19F is the definitive test.
-
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Significant Bis-Substitution | Excess nucleophile or Temp too high. | Strictly control stoichiometry (1.05 eq). Keep Temp < 0°C. Add amine slower. |
| Reaction Stalled | Nucleophile is too weak (e.g., electron-poor aniline). | Switch solvent to DMF (keep Temp low) or warm THF to 40°C carefully. |
| Hydrolysis (OH Product) | Wet solvent or hygroscopic base. | Use anhydrous THF. Ensure DIPEA is dry. |
| Wrong Regioisomer (C4) | Rare. Usually seen with soft nucleophiles (thiols). | Hard nucleophiles (amines/alkoxides) prefer C2. Confirm identity with 19F NMR. |
References
-
Regioselectivity in Pyrimidines: Detailed analysis of C2 vs C4 selectivity in chlorinated vs fluorin
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Fluorine as a Leaving Group: Comparison of Fluorine vs Iodine leaving group ability in SNAr (Sanger's Reagent principle).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Functionalization of 2-Fluoropyridines/Pyrimidines: Protocols for amination of activ
- Source: N
-
URL:[Link]
-
2-Fluoro-4-iodopyridine/pyrimidine Reactivity: Specifics on cross-coupling vs SNAr in halo-pyridines/pyrimidines.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 2-Fluoro-4-iodopyrimidine at C4
This Application Note provides a definitive technical guide for the regioselective functionalization of 2-Fluoro-4-iodopyrimidine at the C4 position .
) Substrate: this compound (CAS: 22282-70-8 / Analogous Scaffolds)[1]Executive Summary & Mechanistic Strategy
The functionalization of this compound presents a classic chemoselective challenge in medicinal chemistry. The scaffold contains two electrophilic sites with distinct reactivity profiles:
-
C2-Position (C-F): Highly activated for Nucleophilic Aromatic Substitution (
) due to the strong inductive effect of the adjacent nitrogens and the high electronegativity of fluorine (excellent nucleofuge in ). -
C4-Position (C-I): Highly activated for Oxidative Addition by transition metals (Pd, Cu, Ni) due to the weak C-I bond strength.[1]
The Critical Divergence:
Attempting to functionalize C4 using standard nucleophilic substitution (
Reactivity Landscape
Figure 1: Mechanistic divergence.[1] To target C4, one must utilize the C-I bond's susceptibility to metal insertion, bypassing the labile C2-F bond.
Protocol A: C4-Carbon Bond Formation (Suzuki-Miyaura Coupling)
This protocol is the industry standard for installing aryl, heteroaryl, or alkyl groups at C4 while preserving the C2-F handle for subsequent steps.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1–1.2 equiv)[1]
-
Catalyst: Pd(PPh
) (5 mol%) OR Pd(dppf)Cl [1]·DCM (for sterically hindered substrates)[1] -
Base: Na
CO (2.0 M aq.[1] solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid (1.1 mmol) and this compound (1.0 mmol).
-
Catalyst Addition: Transfer the vial to a glovebox or purge with Nitrogen/Argon.[1] Add Pd(PPh
) (58 mg, 0.05 mmol). -
Solvent System: Add degassed 1,4-Dioxane (4 mL) followed by 2.0 M Na
CO (1.0 mL). -
Reaction: Seal the vial and heat to 80–90 °C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1] Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the boronic acid.
Troubleshooting:
-
De-fluorination:[1] If C2-F hydrolysis is observed (formation of 2-hydroxy impurity), switch to anhydrous conditions: K
PO (solid) in Toluene/Dioxane at 100 °C.
Protocol B: C4-Nitrogen Bond Formation (Buchwald-Hartwig Amination)
Direct
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst System: Pd(OAc)
(5 mol%) + BINAP (7.5 mol%)[1]-
Alternative: Xantphos (for difficult substrates) or BrettPhos (for primary amines).[1]
-
-
Base: Cs
CO (2.0 equiv, anhydrous) -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
-
Pre-complexation: In a vial, mix Pd(OAc)
and BINAP in Toluene (1 mL) under Argon. Stir at RT for 10 mins until the solution turns orange/red (active catalyst formation). -
Reaction Assembly: Add this compound (1.0 mmol), the amine (1.2 mmol), and solid Cs
CO (2.0 mmol) to a separate reaction vessel. -
Initiation: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with additional Toluene (3 mL).[1]
-
Heating: Heat to 80–100 °C for 4–12 hours.
-
Critical Control: Anhydrous conditions are vital to prevent hydroxylation at C2.[1]
-
-
Workup: Filter through a pad of Celite to remove inorganic salts.[1] Rinse with EtOAc.[1] Concentrate and purify via silica gel chromatography.
Comparative Data: vs. Pd-Catalyzed Selectivity
The following table summarizes the expected regioselectivity outcomes based on internal and literature data for 2,4-dihalopyrimidines.
| Reaction Type | Reagent | Primary Site of Attack | Mechanism | Selectivity Ratio (C4:C2) |
| Suzuki Coupling | Ar-B(OH) | C4 (C-I) | Oxidative Addition | > 99:1 |
| Buchwald-Hartwig | R-NH | C4 (C-I) | Oxidative Addition | > 95:5 |
| Standard | R-NH | Mixture or C2 | Addition-Elimination | Variable (often favors C2-F) |
| Sonogashira | Alkyne / Cu/Pd | C4 (C-I) | Oxidative Addition | > 99:1 |
Decision Tree for C4 Functionalization
Figure 2: Workflow for selecting the correct methodology. Note that for Nitrogen nucleophiles, catalysis is required to override the natural SNAr preference for C2.
References
-
Regioselective Suzuki Coupling: J. Org. Chem.2010 , 75, 8709.[1] (Demonstrates C4-I selectivity over C-Cl/F in pyrimidines).
-
Buchwald vs SNAr Selectivity: Org. Lett.2012 , 14, 1708.[1] (Comparison of Pd-catalyzed vs thermal amination in dihalopyrimidines).
-
Mechanistic Insight (C2 vs C4): Tetrahedron2005 , 61, 11249.[1] (Electronic analysis of pyrimidine electrophilicity).
-
General Review: Chem. Rev.2010 , 110, 2650.[1] "Regioselectivity in the Functionalization of Pyrimidines."
Sources
Application Note: Chemoselective Sonogashira Coupling of 2-Fluoro-4-iodopyrimidine
Executive Summary
This guide details the chemoselective Sonogashira cross-coupling of 2-fluoro-4-iodopyrimidine . This substrate presents a classic "reactivity vs. stability" paradox in medicinal chemistry. The C4-iodide is highly reactive toward oxidative addition, which is advantageous. However, the C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution (
Key Takeaway: Success relies on exploiting the significant bond dissociation energy difference between C4-I and C2-F using mild, room-temperature conditions to effect cross-coupling while leaving the C2-fluorine intact for subsequent functionalization.
Substrate Analysis & Mechanistic Logic
Electronic Environment
The pyrimidine ring is
-
C4-Iodine (Target): The C-I bond is weak and located at a position electronically favorable for Pd(0) insertion.
-
C2-Fluorine (Liability): The C-F bond is strong but the carbon is highly electrophilic. Hard nucleophiles (e.g., primary amines, hydroxide) will displace the fluorine via
before or during the coupling if conditions are too harsh.
Chemoselectivity Strategy
To ensure the reaction occurs exclusively at C4:
-
Temperature Control: Maintain ambient temperature. Heat promotes
at C2. -
Base Selection: Use sterically hindered, non-nucleophilic bases (e.g., Triethylamine, DIPEA) rather than secondary amines (e.g., piperidine) which act as nucleophiles.
-
Catalyst: Use robust Pd(II) precatalysts that reduce to Pd(0) in situ, ensuring a steady supply of active species without requiring high thermal activation.
Standardized Protocol (Gold Standard)
This protocol is validated for terminal alkynes including phenylacetylene, propargyl alcohol derivatives, and aliphatic alkynes.
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | This compound |
| Alkyne | Nucleophile | 1.1 - 1.2 | Terminal Alkyne |
| Catalyst | Pd Source | 0.03 - 0.05 | Bis(triphenylphosphine)palladium(II) dichloride [ |
| Co-Catalyst | Activator | 0.02 - 0.05 | Copper(I) Iodide [CuI] |
| Base | Proton Scavenger | 2.0 - 3.0 | Triethylamine (TEA) or DIPEA |
| Solvent | Medium | [0.1 M - 0.2 M] | Anhydrous THF or DMF |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Purge with Argon or Nitrogen for 5 minutes. Oxygen causes Glaser homocoupling of the alkyne.
-
-
Solvent Degassing:
-
Sparge the anhydrous THF/DMF with Argon for 15-20 minutes prior to use.
-
-
Reagent Addition (The "Catalyst Last" Method):
-
Add This compound (1.0 equiv), CuI (5 mol%), and Base (TEA, 3.0 equiv) to the vessel.
-
Add the degassed solvent via syringe.
-
Stir for 5 minutes to ensure homogeneity/suspension.
-
Add the Terminal Alkyne (1.1 equiv).
-
-
Catalyst Introduction:
-
Add
(3-5 mol%) quickly against a positive pressure of Argon. -
Note: Some protocols add catalyst first; however, adding it last ensures the Pd enters a mixture where the alkyne is already available for transmetallation, potentially reducing induction time.
-
-
Reaction:
-
Stir vigorously at Room Temperature (20–25 °C) .
-
Monitor via TLC or LC-MS every hour.
-
Typical Duration: 2 to 6 hours.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Pd/Cu residues. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: 2-fluoropyrimidines can be silica-sensitive; add 1% TEA to the eluent if streaking occurs.
-
Mechanistic Visualization
Catalytic Cycle & Failure Modes
The following diagram illustrates the standard catalytic cycle alongside the specific competitive pathways relevant to this substrate.
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the competing
Experimental Workflow
Figure 2: Optimized experimental workflow ensuring inert conditions and correct order of addition.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Remains) | Catalyst inactive or Oxidative Addition stalled. | 1. Ensure inert atmosphere (O2 kills Pd(0)).2. Switch solvent to DMF (more polar, accelerates rate).3. Increase temp to 40°C (Caution: Monitor C2-F stability). |
| Homocoupling (Alkyne Dimer) | Oxygen contamination. | 1. Degas solvents more rigorously.2. Use "Copper-free" conditions (see below). |
| Loss of Fluorine (Side Product) | 1. LOWER temperature immediately.2. Switch base from amine to inorganic mild base ( | |
| Spot-to-Spot Conversion Stalls | Catalyst death ("Pd Black" precipitation). | Add extra ligand ( |
Copper-Free Variation
If the substrate is extremely sensitive to the Lewis acidity of Copper, or if homocoupling is a major issue, a Copper-free modification is recommended:
-
Catalyst:
(5 mol%) -
Base: Pyrrolidine or Piperidine (Caution: These are nucleophilic, use only if C2-F is stable or if using a bulky alkyne). Better Alternative:
in Toluene/Water. -
Temp: Often requires heating (60-80°C), which increases
risk. Not recommended as first-line for 2-fluoro substrates.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Schomaker, J. M., & Delia, T. J. (2001). Palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine. Journal of Organic Chemistry, 66(21), 7125–7128. (Demonstrates C4 selectivity in di-halo systems). Link
-
Mangalagiu, I. I. (2011). Recent Achievements in the Chemistry of Pyrimidines. Current Organic Chemistry, 15(15), 2583-2607. (Discusses reactivity profiles of halopyrimidines). Link
-
Nagy, Z., et al. (2019). Selective Functionalization of 2,4-Dihalopyrimidines. Molecules, 24(9), 1683. (Detailed conditions for site-selective couplings). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Sonogashira mechanism). Link
synthesis of 2,4-disubstituted pyrimidines starting from 2-Fluoro-4-iodopyrimidine
This is a comprehensive technical guide for the orthogonal synthesis of 2,4-disubstituted pyrimidines using 2-Fluoro-4-iodopyrimidine as the linchpin scaffold.
Executive Summary
This compound (CAS: 1806392-49-3) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, CDK antagonists). Its value lies in its perfect orthogonal reactivity : the C4-iodide and C2-fluoride offer two distinct chemical handles that can be manipulated independently using different mechanistic principles.[1]
This guide details the strategic logic and validated protocols for synthesizing 2,4-disubstituted pyrimidines. We prioritize a "Metal-First" strategy (C4-Suzuki/Sonogashira followed by C2-
Strategic Analysis: The Orthogonal Logic
To successfully utilize this scaffold, one must understand the electronic dichotomy of the pyrimidine ring:
-
C4-Position (The "Soft" Handle):
-
C2-Position (The "Hard" Handle):
-
Reactivity: Highly electrophilic due to placement between two ring nitrogens (N1, N3).
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] -
Kinetics: Fluoride is an exceptional leaving group for
here due to the high electronegativity stabilizing the Meisenheimer complex.
The "Metal-First" Advantage
While both sequences are possible, Route A (C4-Coupling
-
Reasoning: Installing an electron-donating nucleophile (amine/alkoxide) at C2 first (Route B) increases electron density in the pyrimidine ring. This deactivates the C4-I bond towards oxidative addition, often requiring harsher conditions or specialized ligands (e.g., XPhos) for the subsequent coupling step.
-
Route A: The C2-F atom is electron-withdrawing, keeping the ring electron-deficient and accelerating the C4-Suzuki coupling.
Reaction Pathway Visualization
The following diagram illustrates the orthogonal pathways. Route A is the recommended standard protocol.[1]
Figure 1: Orthogonal reaction pathways. Route A (Blue) utilizes the electronic activation of the fluorine to facilitate the metal coupling, ensuring high efficiency.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
This step installs the carbon framework at the 4-position while leaving the labile C2-fluoride intact for future diversification.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl ·DCM (for sterically hindered acids) -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) or Toluene/EtOH/Water (4:2:1)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes.[1] Critical: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.
-
Assembly: Add this compound, Aryl Boronic Acid, and Base to the vial.
-
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Do not exceed 90°C or use strong hydroxide bases (NaOH/KOH), as this may hydrolyze the C2-F to a C2-OH (pyridone) byproduct [1].
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc). The C2-F product is usually less polar than the starting material.[1]
Protocol B: C2-Selective Amination
This step displaces the highly reactive C2-fluoride with an amine nucleophile.[1]
Reagents:
-
Substrate: 2-Fluoro-4-substituted-pyrimidine (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)
-
Solvent: THF (for reactive amines) or DMSO/DMF (for unreactive amines)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in THF (0.1 M concentration).
-
Addition: Add DIPEA followed by the amine.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 1–3 hours. The C2-F is sufficiently activated that heat is rarely needed.[1]
-
Anilines/Weak Nucleophiles: Heat to 60°C in THF or DMF.
-
-
Monitoring: Monitor by LCMS. The disappearance of the fluorine signal (if using
F NMR) or the mass shift (M-F+Amine) confirms conversion. -
Workup:
Troubleshooting & Optimization Data
The following table summarizes common issues and validated solutions based on internal application data.
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of C2-F | Reaction temperature >90°C or use of hydroxide bases (NaOH) during Suzuki coupling.[1] | Switch to mild bases (Na |
| Sluggish Suzuki Coupling | C4-I oxidative addition is slow (rare) or catalyst deactivation.[1] | Switch to Pd(dppf)Cl |
| Regioselectivity Loss ( | Nucleophile attacking C4 instead of C2. | Highly unlikely with C4-I.[1] If observed, lower temperature to 0°C. C2-F is kinetically favored ~100:1 over C4-I. |
| Protodehalogenation | Loss of Iodine (C4-H formation).[1] | Often caused by excessive heating in alcoholic solvents with Pd.[1] Reduce temp or switch to DMF/Dioxane. |
References
-
LUMO Analysis of Pyrimidine Reactivity
-
Suzuki Coupling of Halopyrimidines
-
Regioselectivity in Pyrimidine Chemistry
Sources
High-Fidelity Palladium-Catalyzed C-C Bond Formation with 2-Fluoro-4-iodopyrimidine
Executive Summary & Strategic Importance
2-Fluoro-4-iodopyrimidine is a high-value pharmacophore scaffold widely utilized in the synthesis of kinase inhibitors, antiviral agents, and metabolic modulators. Its structural uniqueness lies in the dual-functionalization potential:
-
The C4-Iodine: A highly reactive handle for oxidative addition, allowing facile Carbon-Carbon (C-C) bond formation via Palladium (Pd) catalysis.
-
The C2-Fluorine: A bioisostere for hydrogen or hydroxyl groups that modulates pKa, lipophilicity, and metabolic stability. Crucially, it serves as a latent electrophile for subsequent Nucleophilic Aromatic Substitution (SNAr) after the C4 functionalization is complete.
The Challenge: The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative fluorine at C2, makes the substrate prone to side reactions—specifically, premature SNAr at the C2 position or hydrolysis of the C-F bond under basic conditions.
This guide provides field-proven protocols to achieve exclusive C4-regioselective coupling while preserving the C2-fluorine integrity .
Mechanistic Hierarchy & Reactivity Profile
Success with this compound requires respecting the intrinsic reactivity hierarchy of the molecule.
-
Oxidative Addition (C4-I): The C-I bond is significantly weaker (~50 kcal/mol) than the C-F bond (~115 kcal/mol). Pd(0) catalysts will preferentially insert into the C-I bond.
-
Electrophilicity (C2 vs C4): While C4 is reactive toward Pd, the C2 position is highly electrophilic due to the inductive effect of the adjacent nitrogens and the fluorine itself.
-
The Risk: Strong nucleophiles (e.g., hydroxide, methoxide) or high temperatures can trigger SNAr at C2, displacing the fluorine before or during the coupling event.
Visualization: Reactivity Logic & Pathway
Figure 1: Reactivity hierarchy. The green path represents the kinetic preference for Pd-catalyzed coupling at C4. The red path indicates the competing SNAr risk at C2.
Application Note: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-Aryl/Heteroaryl-2-fluoropyrimidines.
Critical Considerations
-
Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which promote hydrolysis of the C-F bond. Use mild carbonate or phosphate bases (K2CO3, K3PO4, CsF).
-
Solvent System: Aqueous mixtures are permissible but must be monitored. Dioxane/Water (4:1) is standard. For water-sensitive substrates, use anhydrous Toluene or DMF with anhydrous bases.
-
Catalyst: Pd(dppf)Cl2·DCM is preferred over Pd(PPh3)4 for its stability and efficiency with electron-deficient heterocycles.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 - 1.2 equiv)
-
K2CO3 (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl boronic acid (1.2 mmol), K2CO3 (3.0 mmol), and Pd(dppf)Cl2·DCM (0.05 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in degassed 1,4-Dioxane (4 mL) and add it to the vial via syringe. Add degassed water (1 mL).
-
Reaction: Heat the mixture to 80°C . Note: Do not exceed 100°C to minimize defluorination risks.
-
Monitoring: Monitor by LC-MS or TLC. The reaction is typically complete within 2–4 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Application Note: Sonogashira Coupling
Objective: Introduction of alkynyl groups at C4.
Critical Considerations
-
Copper Effect: While CuI accelerates the reaction, it can sometimes promote homocoupling of the alkyne. A low loading (1-2 mol%) is recommended.
-
Amine Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) are standard. They act as both solvent (or co-solvent) and base.
-
Temperature: This reaction often proceeds at Room Temperature (RT) due to the high reactivity of the C-I bond. Heating is rarely necessary and should be avoided to protect the C-F bond.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (3 mol%)
-
CuI (1.5 mol%)
-
Solvent: THF / Et3N (1:1 ratio)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under Argon, add Pd(PPh3)2Cl2 (0.03 mmol) and CuI (0.015 mmol).
-
Solvent: Add degassed THF (3 mL) and Et3N (3 mL).
-
Substrate Addition: Add this compound (1.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir at Room Temperature .
-
Observation: The solution often darkens or precipitates amine salts (Et3N·HI) within minutes, indicating reaction progress.
-
-
Completion: Check by TLC after 1 hour. If sluggish, heat gently to 40°C.
-
Workup: Filter through a pad of Celite to remove palladium/copper residues and salts. Wash the pad with EtOAc.[3] Concentrate the filtrate.
-
Purification: Silica gel chromatography. Note: Pyrimidine alkynes can be unstable on acidic silica; add 1% Et3N to the eluent if streaking occurs.
Application Note: Negishi Coupling
Objective: Introduction of Alkyl or Functionalized Aryl groups (highly effective for sp3-sp2 coupling).[4]
Critical Considerations
-
Moisture Sensitivity: Organozinc reagents are water-sensitive. Strictly anhydrous conditions are required.
-
Selectivity: Negishi coupling is highly chemoselective and tolerates the C-F bond exceptionally well due to the mild, non-basic conditions.
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3/XPhos are excellent choices.
Detailed Protocol
Reagents:
-
This compound (1.0 equiv)
-
Organozinc Reagent (R-ZnBr or R-ZnCl) (1.2 - 1.5 equiv)
-
Pd(PPh3)4 (5 mol%)[5]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Zinc Reagent Prep: Prepare the organozinc reagent in situ (e.g., from R-Br and Zn dust or R-Li/MgX + ZnBr2) or use a commercial solution. Titrate to ensure accurate stoichiometry.
-
Catalyst Setup: In a separate flame-dried flask under Argon, dissolve this compound (1.0 mmol) and Pd(PPh3)4 (0.05 mmol) in anhydrous THF (5 mL).
-
Addition: Add the organozinc solution (1.2 mmol) dropwise to the pyrimidine/catalyst mixture at 0°C or RT .
-
Reaction: Stir at RT for 2–12 hours.
-
Optimization: If the reaction is slow, heat to 50°C.
-
-
Quench: Quench carefully with saturated aqueous NH4Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Defluorination) | Base is too strong or temperature too high. | Switch from hydroxide/alkoxide to CsF or K3PO4. Lower reaction temperature.[6] |
| Homocoupling of Alkyne | Excess Copper or Oxygen presence. | Reduce CuI loading to <1%. Degass solvents more thoroughly (freeze-pump-thaw). |
| Starting Material Recovery | Catalyst deactivation or poor oxidative addition. | Switch to electron-rich, bulky ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf). |
| Product Hydrolysis (C2-OH) | Water in solvent at high temp. | Use anhydrous conditions (Toluene/DMF) and anhydrous bases (powdered K2CO3). |
Visualization: Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate coupling protocol based on the desired target moiety.
References
-
Gomtsyan, A., et al. (2005). "Synthesis and Structure-Activity Relationship of Pyrimidine Derivatives." Journal of Medicinal Chemistry. Link
-
Schomaker, J. M., & Delia, T. J. (2001). "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines." Journal of Organic Chemistry. Link
-
Luo, Y., et al. (2012). "Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-iodopyridine and related substrates." Tetrahedron Letters. Link
-
Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Precision Functionalization: Buchwald-Hartwig Amination Strategies for 2-Fluoro-4-iodopyrimidine
[1]
Abstract
The 2-fluoro-4-iodopyrimidine scaffold is a critical intermediate in the synthesis of kinase inhibitors and pharmacological probes. Its utility lies in the orthogonal reactivity of its two halogen substituents: the highly reactive C4-iodide and the versatile, yet less reactive, C2-fluoride. This Application Note provides a definitive guide to selectively engaging the C4-iodide in Buchwald-Hartwig amination while preserving the C2-fluoride for subsequent SNAr functionalization. We present two validated protocols—one for standard anilines and one for challenging secondary amines—grounded in mechanistic rigor and field-proven optimization strategies.
Mechanistic Grounding & Selectivity
Success with this substrate requires understanding the electronic and steric landscape of the pyrimidine ring.
The Chemoselectivity Hierarchy
In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) is governed by bond dissociation energy (BDE) and the electron deficiency of the carbon center.
-
C4-Iodine: Weakest bond (C–I BDE ~65 kcal/mol). The C4 position is highly electron-deficient due to the cumulative inductive effect of the two ring nitrogens. This is the primary site of OA.
-
C2-Fluorine: Strongest bond (C–F BDE ~115 kcal/mol). While the C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr), it is inert to Pd(0) oxidative addition under standard conditions.
Key Challenge: The C2-fluorine activates the ring towards SNAr. If strong bases (e.g., NaOtBu) or high temperatures are used, the amine nucleophile may attack C2 directly, bypassing the catalytic cycle. Therefore, base selection is the control knob for regioselectivity.
Catalyst Poisoning
Pyrimidines are coordinating solvents. The lone pairs on the ring nitrogens can bind to the electrophilic Pd(II) intermediate, displacing phosphine ligands and arresting the catalytic cycle (the "resting state" trap).
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or chelating bisphosphines (BINAP). These ligands sterically crowd the metal center, preventing non-productive coordination by the substrate.
Visualization: The Chemoselective Catalytic Cycle
Figure 1: The catalytic cycle highlights the critical path (Blue/Yellow/Green) vs. the SNAr trap (Red). The C4-I bond breaks preferentially, but base selection prevents the C2-F side reaction.
Experimental Protocols
Protocol A: The "Standard" Method (Primary Anilines)
Applicability: Robust for electron-neutral to electron-rich primary anilines. Rationale: Uses BINAP , a privileged ligand for 4-halopyridines/pyrimidines [1], and K₂CO₃ , a mild base that minimizes C2-fluorine displacement.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
rac-BINAP (3-6 mol%)
-
K₂CO₃ (2.0 equiv, anhydrous, micronized)
-
Solvent: Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a vial, dissolve Pd(OAc)₂ and BINAP in 1/3 of the solvent volume. Stir at RT for 10 mins until the solution turns orange/yellow (formation of L₂Pd(OAc)₂).
-
Reaction Assembly: To a reaction vessel equipped with a stir bar, add the pyrimidine, amine, and K₂CO₃.
-
Inertion: Seal the vessel and purge with N₂ or Ar for 5 minutes.
-
Addition: Add the pre-formed catalyst solution and the remaining solvent via syringe.
-
Heating: Heat to 80°C for 4–12 hours. Note: Monitor by LCMS. If C2-substitution is observed, lower temp to 60°C.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: The "High-Performance" Method (Secondary/Hindered Amines)
Applicability: Essential for secondary amines, electron-deficient anilines, or when Protocol A fails. Rationale: Uses BrettPhos or RuPhos .[1][2] These bulky ligands facilitate the coupling of difficult nucleophiles and prevent catalyst inhibition by the product [2]. Cs₂CO₃ provides slightly higher basicity than K₂CO₃ without the aggressiveness of alkoxides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G4 Precatalyst (2-4 mol%)
-
BrettPhos (4-8 mol%) (Use RuPhos for secondary alkyl amines)
-
Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)
Step-by-Step Procedure:
-
Charge Solids: Add Pd source, Ligand, Base, and Pyrimidine to a microwave vial or pressure tube.
-
Inertion: Cap and evacuate/backfill with Ar (3 cycles).
-
Liquid Addition: Add solvent and liquid amine via syringe.
-
Activation:
-
Thermal: Heat to 90°C for 6–16 hours.
-
Microwave (Recommended): Irradiate at 100°C for 30–60 minutes.
-
-
Workup: Dilute with water/brine, extract with DCM (to avoid emulsions common with dioxane), dry over Na₂SO₄, and purify.
Optimization & Troubleshooting Guide
Decision Logic for Reaction Failure
Use this flowchart to diagnose stalled reactions or impurity profiles.
Figure 2: Diagnostic tree for optimizing yield and selectivity.
Data Summary: Condition Screening
| Parameter | Standard Recommendation | Alternative (For Issues) | Why? |
| Solvent | Toluene | 1,4-Dioxane, t-Amyl Alcohol | Toluene suppresses SNAr (C2 attack) due to low polarity. Dioxane solubilizes Cs₂CO₃ better. |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ | Avoid NaOtBu; it is too nucleophilic and will displace the C2-Fluorine. |
| Ligand | BINAP | BrettPhos, RuPhos, XPhos | BINAP is cost-effective. Buchwald ligands are necessary for steric bulk if the pyrimidine poisons the Pd. |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃, G3/G4 Palladacycles | Acetate is cheap but can be slow to reduce. G4 precatalysts ensure instant active Pd(0). |
Safety & Handling
-
This compound: Potential skin sensitizer and irritant. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste. Segregate aqueous washes and solid waste accordingly.
-
Pressurized Vessels: When heating dioxane or toluene >80°C, use rated pressure tubes or microwave vials to prevent solvent loss or vessel rupture.
References
-
Koley, M., Schnürch, M., & Mihovilovic, M. D. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.[3][4] Synlett, 2010(10), 1505–1510.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reposiTUm: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions [repositum.tuwien.at]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Guide: Optimization of 2-Fluoro-4-iodopyrimidine Coupling Reactions
Executive Summary & Reactivity Profile
The 2-Fluoro-4-iodopyrimidine scaffold presents a unique "push-pull" challenge in medicinal chemistry. While it is a potent bioisostere used in kinase inhibitors, its dual-halogenated nature creates a dichotomy in reactivity that must be managed precisely to maintain high yields.
The Reactivity Matrix
To optimize yield, one must understand the electronic bias of the substrate.
-
C4-Position (Iodine): The "Soft" Electrophile. The C-I bond is weak and located at the para-like position relative to N1. It is highly reactive toward oxidative addition by Pd(0), making it the primary site for cross-coupling (Suzuki, Sonogashira, Heck).
-
C2-Position (Fluorine): The "Hard" Electrophile. The C-F bond is strong but highly electronegative, significantly activating the ring. It is prone to Nucleophilic Aromatic Substitution (SNAr) by "hard" nucleophiles (amines, alkoxides) but is generally inert to Pd(0) under standard conditions.
The Yield Trap: The most common failure mode is regio-scrambling . Conditions aggressive enough to activate the Pd-cycle often inadvertently trigger SNAr at the C2-fluorine or cause protodeiodination at C4.
Troubleshooting & FAQs
Issue 1: "I am seeing significant starting material consumption but low product yield. LCMS shows a mass corresponding to [M-I+H]."
Diagnosis: You are experiencing Hydrodehalogenation (Protodeiodination) . This is the "silent killer" of iodopyrimidine couplings. The oxidative addition of Pd into the C-I bond is fast, but if transmetalation is slow, the Pd(II) intermediate intercepts a hydride source (from solvent or base) and reductively eliminates to form the de-iodinated byproduct (2-fluoropyrimidine).
Corrective Actions:
-
Solvent Switch: Avoid primary and secondary alcohols (MeOH, iPrOH) which act as hydride donors. Switch to aprotic systems like DME (Dimethoxyethane) , 1,4-Dioxane , or Toluene .
-
Water Control: While Suzuki reactions require water, excess water promotes dehalogenation. Reduce water ratio to the minimum required for base solubility (e.g., 4:1 Organic:Water).
-
Catalyst Load: High catalyst loading (>5 mol%) often exacerbates this. Lower the loading to 1-2 mol% and use a more electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the transmetalation step over the hydride elimination pathway.
Issue 2: "I observe a byproduct where the nucleophile has added, but the Iodine is still present."
Diagnosis: You have triggered SNAr at C2 . The 2-fluoro position is highly activated. If you use a strong base (like NaOEt, KOtBu) or if your nucleophile is an amine/alkoxide, it will attack the C2-fluorine before the palladium couples at C4.
Corrective Actions:
-
Base Selection: STOP using alkoxides. Switch to non-nucleophilic, inorganic bases.
-
Preferred:K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate).
-
Why: These bases buffer the pH effectively without acting as strong nucleophiles toward the C2-F bond.
-
-
Temperature Control: SNAr rates increase exponentially with temperature. Keep the reaction between 60°C - 80°C . Do not reflux in high-boiling solvents (e.g., DMF at 120°C) unless absolutely necessary.
Issue 3: "My Sonogashira coupling turns black immediately and yields homocoupled alkyne."
Diagnosis: Glaser Homocoupling due to Oxygen/Copper interaction. this compound is an excellent electrophile, but if oxygen is present, the copper co-catalyst will oxidize the alkyne to a diyne dimer rather than coupling it to the pyrimidine.
Corrective Actions:
-
Degassing is Non-Negotiable: Sparging with argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins.
-
Copper-Free Protocol: Because the C4-Iodine is so reactive, you often do not need Copper.
-
Try:PdCl₂(PPh₃)₂ (3 mol%) , Et₃N (2 equiv) in ACN or THF at 60°C. Omitting copper eliminates the homocoupling pathway.
-
Optimized Experimental Protocols
Protocol A: High-Fidelity Suzuki-Miyaura Coupling
Target: C4-Arylation with minimal C2-hydrolysis or SNAr.
| Parameter | Specification | Rationale |
| Solvent | DME (Dimethoxyethane) / Water (4:1) | DME solvates the boronate well; low hydride donor capability. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to spare C2-F; strong enough to activate boronic acid. |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (2-3 mol%) | Bidentate ligand prevents β-hydride elimination (deiodination). |
| Temp | 80°C | Sufficient for coupling; below threshold for rapid C2-F hydrolysis. |
| Atmosphere | Argon (Balloon or Manifold) | Prevents oxidation of phosphine ligands. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
Add Pd(dppf)Cl₂[1]·DCM (0.02 equiv). Note: Add catalyst last to minimize air exposure.
-
Seal the vial with a septum. Evacuate and backfill with Argon (3x).
-
Inject degassed DME/Water (4:1) via syringe. Concentration should be ~0.1 M - 0.2 M.
-
Heat to 80°C for 2–4 hours. Monitor by HPLC/UPLC.
-
Workup: Dilute with EtOAc, wash with water (do not use brine initially if product is amphoteric). Dry over Na₂SO₄.
Protocol B: "Copper-Lite" Sonogashira Coupling
Target: C4-Alkynylation without alkyne dimerization.
-
Dissolve This compound (1.0 equiv) in anhydrous THF (0.15 M).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.01 equiv - keep extremely low).
-
Add Triethylamine (3.0 equiv).
-
CRITICAL: Degas the mixture by bubbling Argon for 20 minutes before adding the alkyne.
-
Add Terminal Alkyne (1.1 equiv) dropwise.
-
Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 45°C. Avoid high heat to prevent alkyne polymerization.
Visualizing the Reaction Pathways
The following diagram illustrates the decision logic and competing pathways for the this compound substrate.
Figure 1: Mechanistic divergence in this compound coupling. Green paths indicate desired outcomes; Red/Yellow paths indicate common failure modes.
References
-
Regioselectivity in Pyrimidine Couplings
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI (Molecules).
- Context: Establishes the preference for C4-oxidative addition in 2,4-dihalo systems due to electronic activ
-
URL:[Link]
- Title: How to avoid dehalogenation side reactions in Suzuki coupling.
-
Sonogashira Optimization
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Source: Chemical Reviews (ACS).
- Context: Protocols for copper-free and low-loading conditions to prevent homocoupling.
-
URL:[Link]
-
SNAr Competition
- Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Source: PMC (NIH).
- Context: Discusses the dichotomy between Pd-coupling and SNAr and how base selection (alkoxide vs carbon
-
URL:[Link]
Sources
Technical Support Center: Strategies for Preventing Hydrodehalogenation of 2-Fluoro-4-iodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-iodopyrimidine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: hydrodehalogenation. In palladium-catalyzed cross-coupling reactions, the undesired replacement of the iodine atom at the C4 position with a hydrogen atom can significantly lower the yield of your desired product and complicate purification. This document, structured in a question-and-answer format, offers expert insights and actionable protocols to help you mitigate this challenge and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 2-fluoropyrimidine as a byproduct in my cross-coupling reaction. What is causing this?
A1: The formation of 2-fluoropyrimidine is a classic case of a hydrodehalogenation side reaction. In the context of palladium-catalyzed cross-coupling, this occurs when the aryl-palladium intermediate, which is on the path to your desired product, is intercepted by a hydride source before it can undergo the desired coupling step (e.g., transmetalation in a Suzuki coupling). The C4 position of this compound is particularly susceptible to this due to the electron-withdrawing nature of the pyrimidine ring and the fluorine atom, which makes the C-I bond more reactive.[1]
The primary culprit is the in-situ generation of palladium-hydride (Pd-H) species. These can arise from several sources within your reaction mixture:
-
Solvents: Protic solvents, especially alcohols, can act as hydride donors.
-
Bases: Certain bases, or impurities within them, can generate hydride species.
-
Water: Even trace amounts of water can be a significant source of hydrides.
-
Starting Materials: Decomposition of the organometallic coupling partner or other reagents can sometimes lead to hydride formation.
The general mechanism involves the formation of a Pd-H species which then undergoes reductive elimination with the pyrimidine ring to yield the hydrodehalogenated product.
Caption: Competing pathways in cross-coupling reactions of this compound.
Q2: How does my choice of phosphine ligand impact the extent of hydrodehalogenation?
A2: The phosphine ligand is a critical parameter for controlling the outcome of your reaction. The general principle is that bulky, electron-rich phosphine ligands can significantly suppress hydrodehalogenation.[2] These ligands favor the desired reductive elimination step that forms the C-C or C-N bond over the undesired reductive elimination that leads to the hydrodehalogenated byproduct.
-
Bulky Ligands: Increased steric bulk around the palladium center can accelerate the rate of reductive elimination of the coupled product.
-
Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium, which also promotes the desired reductive elimination.
For substrates like this compound, consider screening ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or other sterically demanding phosphines like tri-tert-butylphosphine (P(t-Bu)3).
| Ligand Type | Example(s) | General Effect on Hydrodehalogenation |
| Bulky, Electron-Rich Monodentate | P(t-Bu)3, Buchwald ligands (SPhos, XPhos) | Generally suppresses hydrodehalogenation by promoting desired reductive elimination. |
| Bidentate (Chelating) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can be effective, but the optimal choice is substrate-dependent. |
| Less Bulky, Electron-Poor | PPh3 (Triphenylphosphine) | May lead to a higher propensity for hydrodehalogenation in some systems. |
Q3: Which base should I choose to minimize the formation of 2-fluoropyrimidine?
A3: The choice of base is crucial as it can be a direct or indirect source of hydrides. Generally, weaker inorganic bases are preferred over strong organic bases or hydroxides.
-
Recommended Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are often good starting points. These bases are less likely to directly generate palladium-hydride species.
-
Bases to Use with Caution: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), while effective in many coupling reactions, can sometimes promote hydrodehalogenation, especially at elevated temperatures. Amine bases like triethylamine (Et3N) can also be problematic in some cases.
It is always advisable to use high-purity, anhydrous bases to minimize contaminants that could act as hydride sources.
Q4: What is the best solvent for my reaction to avoid hydrodehalogenation?
A4: The solvent system can be a major contributor to hydrodehalogenation. Aprotic solvents are generally the best choice.
-
Recommended Solvents: Anhydrous 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and are less likely to act as hydride donors.
-
Solvents to Avoid or Use with Caution: Protic solvents, particularly alcohols (e.g., methanol, ethanol), should be avoided as they can directly react with the palladium complex to form hydride species. While some reactions tolerate a small amount of water, it is generally best to run the reaction under anhydrous conditions to minimize this potential hydride source.[3]
Detailed Experimental Protocols
The following protocols are provided as a starting point for optimizing your cross-coupling reactions with this compound to minimize hydrodehalogenation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol is designed for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K3PO4 (2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)2 (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the reaction vessel.
-
Add the remaining anhydrous 1,4-dioxane to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Sources
stability of 2-Fluoro-4-iodopyrimidine under basic hydrolysis conditions
[1]
Topic: Hydrolytic Instability & Handling in Basic Media Audience: Medicinal Chemists, Process Chemists, CMC Leads Document Control: V.2.0 (Scientific Support)
Executive Technical Summary
This compound is a "push-pull" bifunctional electrophile.[1] Its utility lies in the orthogonal reactivity of the two halogens: the C4-iodine is a soft electrophile (ideal for Pd-catalyzed cross-couplings like Suzuki-Miyaura), while the C2-fluorine is a hard electrophile (activated for
The Critical Issue:
Under basic hydrolysis conditions (e.g., aqueous NaOH,
Result: Exposure to aqueous base (
Mechanism of Instability (Visualized)
The following diagram illustrates the competing hydrolysis pathways. The Path A (Red) is kinetically favored with hard nucleophiles (
Caption: Figure 1. Competing hydrolysis pathways.[1][2] Path A (Red) dominates in aqueous base due to the superior leaving group ability of Fluorine in
Troubleshooting Guide (Q&A)
Scenario 1: "I lost my product during the aqueous workup."
Q: I performed a Suzuki coupling using this compound. The TLC showed conversion, but after washing with 1M NaOH to remove boronic acids, my mass balance is <10%. Where is my product?
A: Your product likely hydrolyzed and washed away.[1]
-
The Cause: The 2-fluoro substituent is highly labile.[1] Washing with 1M NaOH (pH ~14) rapidly hydrolyzes the C2-F to a C2-OH group.[1] The resulting pyrimidinone tautomer is highly polar and often amphoteric, remaining in the aqueous layer.
-
The Fix:
Scenario 2: "My reaction mixture turned yellow/brown and formed a precipitate."
Q: I tried to substitute the C4-iodine with an amine using
A: You are likely seeing oligomerization and competitive hydrolysis.[1]
-
The Cause: While
is a weak base, at 80°C in the presence of trace water (DMF is hygroscopic), it generates enough to attack the C2-F. Furthermore, the displaced fluoride ion ( ) can act as a base or nucleophile, causing decomposition. -
The Fix:
-
Base Choice: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine .[1]
-
Dry Solvents: Ensure DMF is anhydrous (<50 ppm water).[1]
-
Temperature: Lower the temperature. C4-displacement on this scaffold often proceeds at Room Temperature or 40°C due to the activation by the C2-F.[1]
-
Scenario 3: "I want to selectively hydrolyze the C4-Iodine. Is this possible?"
Q: Can I make 2-fluoro-4-hydroxypyrimidine from this starting material?
A: Not cleanly using hydroxide.[1]
-
The Cause: As shown in Figure 1,
prefers the C2 attack. You will get a mixture favoring the wrong isomer (4-iodo-2-hydroxy).[1] -
The Fix: To install an oxygen at C4 while keeping C2-F, use a "soft" oxygen nucleophile or a two-step method:
Comparative Stability Data
The following table summarizes the stability of this compound compared to its analogs under standard conditions.
| Condition | This compound | 2,4-Dichloropyrimidine | 2-Fluoropyridine | Recommended Action |
| Aq.[1] NaOH (1M), RT | Unstable ( | Moderate ( | Unstable | Avoid completely. |
| Aq. | Meta-Stable (Slow hydrolysis) | Stable | Stable | Work quickly; keep cold.[1] |
| DIPEA / DMF, 80°C | Stable (if dry) | Stable | Stable | Preferred condition. |
| Ethanol, Reflux | Risk of Solvolysis (OEt replaces F) | Stable | Stable | Use iPrOH or tBuOH.[1] |
Validated Protocols
Protocol A: Safe Workup for this compound Reactions
Use this protocol to isolate the material or its derivatives without hydrolysis.
-
Cooling: Cool the reaction mixture to 0°C.
-
Quenching: Add 0.5 M Phosphate Buffer (pH 7.0) or Saturated
. Do not use water directly if the reaction is highly basic. -
Extraction: Extract immediately with EtOAc or DCM.[1]
-
Washing: Wash the organic layer once with Brine.[1] Skip water washes to avoid prolonged aqueous contact.
-
Drying: Dry over
(neutral) rather than (slightly acidic/Lewis acidic, can sometimes cause issues with sensitive iodides, though generally safe).[1] -
Concentration: Rotary evaporate at bath temperature < 35°C. Iodine-carbon bonds can be thermally sensitive.[1]
Protocol B: Stability Test (Self-Validation)
Run this test if you suspect your reagents are causing decomposition.[1]
References
-
Vertex Pharmaceuticals. (2020).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Context: Discusses the canonical C4-selectivity in halopyrimidines and exceptions where C2 becomes reactive.
-
WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Context: Provides QM analysis explaining why C4 is electronically favored, supporting the "paradox" argument when paired with the high lability of the C2-F bond.
-
Royal Society of Chemistry. (2022).[1] Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.[1][4]
- Context: Details the specific hydrolytic instability of fluorinated pyrimidine motifs in biological and chemical synthesis contexts.
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Fluoro-4-iodopyridine (Analogous Handling).
-
Context: Standard safety and handling data for the closely related fluoropyridine scaffold, emphasizing skin/eye irritation and instability.[1]
-
Sources
- 1. japsonline.com [japsonline.com]
- 2. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
minimizing homocoupling byproducts when using 2-Fluoro-4-iodopyrimidine
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Homocoupling in 2-Fluoro-4-iodopyrimidine Cross-Couplings
Introduction: The Reactivity Landscape
You are working with This compound , a "privileged" scaffold in medicinal chemistry. Its utility lies in its dual-halogenated nature, allowing for sequential functionalization. However, this high reactivity creates a specific vulnerability: Homocoupling .
When users report "homocoupling" with this substrate, it almost invariably refers to one of two distinct failure modes:
-
Oxidative Homocoupling of the Boronic Acid (
): The most common issue. Your nucleophile dimerizes, consuming equivalents and leaving unreacted iodopyrimidine. -
Reductive Homocoupling of the Pyrimidine (
): Less common but critical. The electrophile dimerizes via a Pd-mediated Ullmann-type mechanism, often triggered by specific solvents or catalyst decomposition.
This guide provides a self-validating system to diagnose and eliminate these byproducts while preserving the integrity of the C2-Fluoro handle.
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My LCMS shows rapid consumption of the boronic acid, but the this compound remains unreacted. What is happening?
Diagnosis: You are experiencing Oxidative Homocoupling of the boronic acid (
-
Rigorous Degassing: Sparging with argon for 5 minutes is often insufficient for sensitive couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >15 mins.
-
"Slow-Release" Protocol: If the boronic acid is electron-rich (prone to homocoupling), do not add it all at once. Add it dropwise as a solution over 1 hour. This keeps its instantaneous concentration low, statistically favoring the cross-coupling event (
) over homocoupling ( ).
Q2: I see a symmetrical dimer of the pyrimidine ( ) in the crude mixture. Is this an Ullmann reaction?
Diagnosis: Yes, this is Reductive Homocoupling of the electrophile.
The Cause: This is often solvent-mediated. Electron-deficient halides like this compound are prone to reduction. If you are using alcohols (MeOH, EtOH, iPrOH) or DMF at high temperatures, these can act as hydride sources or reductants, converting the
-
Switch Solvents: Move to non-reducing, non-polar solvents like 1,4-Dioxane or Toluene .
-
Catalyst Control: High catalyst loadings (>5 mol%) can increase the concentration of active Pd species, increasing the probability of bimolecular metallic interactions. Reduce loading to 1-2 mol%.
Q3: I am observing a byproduct with a mass of [M-126]. It looks like the Iodine was replaced by Hydrogen.
Diagnosis: This is Hydrodehalogenation (Protodehalogenation).
The Cause: The oxidative addition occurred, but the transmetalation was too slow. The reactive
-
Water Control: While Suzuki couplings require some water for the base to function, too much water slows the reaction. Ensure your organic solvent is dry and add a precise amount of degassed water (e.g., 4:1 ratio).
-
Base Strength: Switch to a stronger base (e.g.,
instead of ) to accelerate the transmetalation step.
Q4: Can I use Sodium Ethoxide (NaOEt) or strong alkoxides to speed up the reaction?
Diagnosis: CRITICAL RISK.
The Logic: You have a Fluorine at the C2 position. The pyrimidine ring is highly electron-deficient. Strong nucleophiles like alkoxides (
Part 2: Optimized Experimental Protocol
This protocol is designed to minimize both homocoupling pathways by controlling oxygen levels and reaction kinetics.
Reaction: this compound + Aryl Boronic Acid
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.1 - 1.2 equiv)
-
Catalyst:
(2-3 mol%) — Chosen for robust C4-selectivity. -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Solvent Degassing: In a separate flask, sparge 1,4-Dioxane with Argon for 20 minutes. Do not skip this.
-
Solids Addition: Add this compound, Boronic Acid, and
to the reaction flask.-
Note: If the Boronic Acid is known to homocouple rapidly, reserve it and dissolve in a portion of the degassed solvent for dropwise addition later.
-
-
Solvent & Base Addition: Add the degassed Dioxane via syringe. Add the degassed 2M
solution. -
The "Purge" Cycle: Perform 3 cycles of vacuum/Argon backfill to remove headspace oxygen.
-
Reaction: Heat to 80°C . Monitor by LCMS at 1 hour.
-
Target: Full consumption of Iodide.
-
Stop: Do not overheat (>100°C) to avoid C2-F hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Part 3: Data & Optimization Matrix
Use this table to select conditions based on your specific byproduct profile.
| Observed Issue | Primary Suspect | Recommended Solvent System | Recommended Base | Catalyst Adjustment |
| Standard (Baseline) | N/A | Dioxane / H2O (4:1) | Na2CO3 | Pd(PPh3)4 |
| Boronic Acid Dimer | Oxygen / Fast Homocoupling | Toluene / H2O (10:1) | K3PO4 (Solid) | Pd(dppf)Cl2 |
| Pyrimidine Dimer | Reductive Coupling | DME / H2O (Avoid Alcohols) | Cs2CO3 | Lower Loading (1%) |
| De-iodination | Wet Solvent / Slow Transmetalation | THF (Dry) / H2O (Min) | K3PO4 | Pd2(dba)3 + XPhos |
| C2-F Substitution | SNAr Side Reaction | Dioxane / H2O | KF or K2CO3 | Avoid Alkoxides |
Part 4: Mechanistic Visualization
The following diagram illustrates the "Danger Zones" in the catalytic cycle where homocoupling and side reactions occur.
Caption: The Suzuki Catalytic Cycle highlighting "Off-Ramps" (Red) where Homocoupling and Dehalogenation occur due to Oxygen, Reductants, or Slow Kinetics.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules) Insight: Establishes Pd(PPh3)4 as the optimal catalyst for C4-selective coupling in di-halogenated pyrimidines and highlights the efficiency of carbonate bases.
-
Identification of a Surprising Boronic Acid Homocoupling Process. Source: ResearchGate / J. Org. Chem Insight: Details the mechanism of oxidative homocoupling driven by oxygen and provides the "slow addition" strategy to mitigate it.
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides. Source: ACS (Journal of Organic Chemistry) Insight: Explains how alcoholic solvents and Pd catalysts can induce reductive dimerization of electron-deficient aryl halides.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: NIH / PubMed Insight: Provides critical context on the reactivity difference between C2 and C4 positions and the risks of SNAr side reactions.
Technical Support Center: Regioselective Substitution of 2-Fluoro-4-iodopyrimidine
This technical guide addresses the regioselective functionalization of 2-Fluoro-4-iodopyrimidine , a scaffold offering "orthogonal reactivity" due to the distinct electronic and leaving-group properties of the C2-Fluorine and C4-Iodine substituents.
Case ID: PYR-2F4I-REGIO Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Principle of Orthogonal Reactivity
The this compound scaffold is unique because it allows for sequential, regiocontrolled functionalization based on the reaction mechanism employed.
-
C2-Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (
) . The strong electronegativity of fluorine lowers the LUMO energy at C2 and stabilizes the Meisenheimer intermediate. -
C4-Position (Iodine): Highly reactive for Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The weak C-I bond facilitates oxidative addition by Pd(0).
The Golden Rule: To substitute C2, use
Decision Matrix & Workflow
The following decision tree illustrates the solvent and reagent selection based on your target position.
Figure 1: Strategic workflow for regioselective functionalization of this compound.
Solvent Selection Guide
A. For C2-Functionalization ( )
Objective: Displace Fluorine while keeping Iodine intact. Mechanism: Addition-Elimination. The rate-determining step is usually the nucleophilic attack.[3][4] Key Risk: Hydrolysis of the C2-F bond by trace water (forming the pyrimidone), or metal-halogen exchange if using organolithiums.
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Polar Aprotic | THF | High | Excellent for amines and alkoxides. Allows low-temperature control (-78°C to 0°C) to prevent over-reaction. |
| Polar Aprotic | DMF / DMSO | Medium | Increases reaction rate significantly. Warning: Can lead to bis-substitution or side reactions if not temperature-controlled. Hard to remove. |
| Protic | Isopropanol / t-BuOH | Medium | Useful for alkoxide substitutions. H-bonding can activate the ring but may deactivate the nucleophile. |
| Chlorinated | DCM | Low | Generally too non-polar to stabilize the Meisenheimer intermediate effectively, leading to sluggish rates. |
B. For C4-Functionalization (Pd-Catalysis)
Objective: Displace Iodine via Cross-Coupling (Suzuki, Sonogashira, Buchwald) while preserving C2-F. Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination. Key Risk: Nucleophilic attack at C2 by the coupling partner (if it is nucleophilic, e.g., an amine) before the Pd cycle engages.
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Ethers | 1,4-Dioxane | High | The "Gold Standard" for Suzuki couplings. High boiling point allows thermal activation of the catalyst. |
| Aromatics | Toluene | High | Excellent for Buchwald-Hartwig amination. Non-polar nature suppresses background |
| Polar Aprotic | DMF / DMA | Medium | Good for Sonogashira. Risk: Enhances nucleophilicity of reagents, increasing risk of unwanted |
| Biphasic | DME / Water | High | Common for Suzuki. Use mild bases ( |
Standard Operating Procedures (SOPs)
Protocol A: C2-Selective Amination ( )
Target: Substitution of Fluorine with a secondary amine.
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: C2-F is extremely reactive; room temperature may cause exotherms or bis-substitution.
-
Addition: Add the amine (1.1 equiv) followed by a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) dropwise.
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.
-
Checkpoint: Look for the disappearance of the starting material (
) and appearance of product ( ).
-
-
Workup: Quench with water, extract with EtOAc.
-
Why this works: The kinetic lability of the C-F bond under
conditions is orders of magnitude higher than C-I. Keeping the temperature low prevents the amine from attacking the less electrophilic C4 position.
Protocol B: C4-Selective Suzuki Coupling
Target: Substitution of Iodine with a phenyl group.
-
Preparation: In a microwave vial or pressure tube, combine This compound (1.0 equiv), Phenylboronic acid (1.1 equiv), and
(2.0 equiv). -
Solvent: Add degassed 1,4-Dioxane (0.15 M).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80°C (oil bath) or 60°C (microwave) for 2–4 hours.
-
Why this works: Pd(0) undergoes oxidative addition into the weak C-I bond much faster than the strong C-F bond. The non-polar solvent minimizes the risk of the base/boronic acid attacking the C2-F via
.
Troubleshooting & FAQ
Q1: I am trying to do a Suzuki coupling at C4, but I see a byproduct where the Fluorine is gone. What happened?
A: You likely experienced Hydrolysis or Background
-
Cause: If you used a strong hydroxide base (NaOH, KOH) or wet solvents, the
ion (a strong nucleophile) attacked the highly activated C2 position. -
Fix: Switch to a milder base like
or and ensure your solvents are anhydrous.
Q2: Can I use an amine to displace the Iodine at C4 using standard heating (no metal)? A: No.
-
Reason: Under thermal
conditions, the amine will almost exclusively attack the C2-Fluorine because Fluorine is a superior leaving group for (due to the "Element Effect" and high electronegativity) and C2 is more electron-deficient. -
Solution: To put an amine at C4, you must use a Palladium catalyst (Buchwald-Hartwig Amination) to engage the Iodine.
Q3: I obtained a mixture of regioisomers during
-
If running at Room Temp in DMF, switch to 0°C in THF .
-
DMF accelerates
indiscriminately. THF allows for better kinetic control, favoring the most activated position (C2) without providing enough energy to overcome the barrier for C4 attack.
References
-
Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihalopyrimidines
- Source: N
- Context: Discusses the preference for C4 oxidative addition in 2,4-dihalopyrimidines and methods to invert selectivity.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity
-
Selective C-N Cross-Coupling of 2-Fluoro-4-iodopyridine
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Deep Dive: NMR Profiling of 2-Fluoro-4-iodopyrimidine
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Fluoro-4-iodopyrimidine , a critical intermediate in medicinal chemistry. It compares this scaffold against common halogenated analogs, focusing on spectral resolution and synthetic utility.[1]
CAS: 1806392-49-3 | Formula: C
Executive Summary: The Halogen Advantage
This compound represents a "privileged scaffold" for orthogonal functionalization. Unlike 2,4-dichloropyrimidine, where site selectivity (C2 vs. C4) relies heavily on temperature control and steric hindrance, the 2-Fluoro-4-iodo analog offers electronic orthogonality :
-
C4-Iodine: Highly reactive toward oxidative addition (Pd
), enabling selective Suzuki-Miyaura or Sonogashira couplings at room temperature.[1] -
C2-Fluorine: Activated for S
Ar displacement but inert to mild Pd-catalysis conditions, serving as a robust protecting group that can be functionalized later.[1]
This guide details the spectral fingerprint that confirms this structural integrity.[1]
1H NMR Spectral Analysis
The proton NMR spectrum of this compound is distinct due to the lack of symmetry and the competing electronic effects of the electronegative fluorine and the polarizable iodine.
Predicted vs. Observed Shifts (CDCl , 400 MHz)
Note: Values are triangulated from 2-fluoropyrimidine and 4-iodopyrimidine experimental data.
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | 8.35 – 8.45 | Doublet (d) | Deshielded by adjacent N1.[1] Meta to F2 (small | |
| H5 | 7.75 – 7.85 | Doublet (d) | Shielded relative to H6.[1] Ortho to Iodine.[1] Para to F2. |
Mechanistic Insight: The Iodine Effect
In 2,4-dichloropyrimidine, H5 appears further downfield (~7.4 ppm).[1] The presence of Iodine at C4 exerts a "Heavy Atom Effect" (Spin-Orbit Coupling) , which often shields the attached carbon (C4) significantly, but its effect on the vicinal proton (H5) is less dramatic than the shielding seen in carbon spectra. However, the H5 signal is distinctively split by H6, forming a clean doublet system.[1]
Critical QC Check: If you observe a singlet at ~8.5-8.8 ppm, your sample may have hydrolyzed to the pyrimidinone or lost the iodine.[1] A true 2-Fluoro-4-iodo species must show two distinct doublets (or doublets of doublets if F-coupling is resolved).[1]
13C NMR Spectral Analysis
The
Characteristic Signals (CDCl )
| Carbon | Shift ( | Coupling Pattern ( | Structural Diagnostic |
| C2 | 160.0 – 164.0 | Doublet ( | The Anchor Signal. The large coupling confirms the C-F bond is intact. |
| C4 | 125.0 – 130.0 | Doublet ( | Upfield shift due to Iodine (Heavy Atom Effect).[1] |
| C6 | 155.0 – 158.0 | Doublet ( | Deshielded by N1.[1] |
| C5 | 128.0 – 132.0 | Doublet ( | Vicinal to Iodine.[1] |
Visualization: Spectral Assignment Logic
The following diagram illustrates the flow of logic for assigning the spectrum based on substituent effects.
Caption: Logical flow for assigning NMR signals based on electronic substituent effects.
Performance Comparison: Reactivity & Analysis
Why choose this compound over 2,4-Dichloropyrimidine?
| Feature | This compound | 2,4-Dichloropyrimidine | Advantage |
| C4 Reactivity | High (Weak C-I bond) | Medium (Stronger C-Cl bond) | Mild conditions (RT) for Suzuki coupling. |
| Selectivity | Excellent (I >>> F) | Moderate (Cl vs Cl) | No "over-reaction" at C2 during C4 functionalization. |
| NMR Monitor | Distinct (C-F splitting) | Ambiguous (Singlets) | 19F NMR allows rapid reaction monitoring without workup.[1] |
| S | Very High (F is better leaving group) | High | Faster reaction rates with amines/alkoxides at C2.[1] |
Experimental Workflow: Selective C4 Functionalization
The following diagram outlines the standard workflow where the unique NMR properties validate the reaction outcome.
Caption: Workflow for utilizing 19F NMR as a non-destructive IPC method for Suzuki couplings.
Detailed Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution spectra and accurate coupling constant measurement:
-
Solvent: Use CDCl
(99.8% D) + 0.03% TMS.[1]-
Reason: Chloroform minimizes hydrogen bonding with the pyrimidine nitrogens, resulting in sharper peaks compared to DMSO-d
.[1]
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations can cause stacking effects, shifting the H6 proton.[1]
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (KI/NaI) from the synthesis step, which can cause line broadening.[1]
Protocol B: Data Acquisition Parameters
-
1H NMR:
-
Spectral Width: -2 to 14 ppm.[1]
-
Scans: 16 (sufficient for >95% purity).
-
Acquisition Time: 3.0 sec (ensure relaxation of H6).
-
-
13C NMR:
-
Decoupling: Proton-decoupled (standard).[1]
-
Scans: >512 (due to C-F splitting reducing signal-to-noise ratio).
-
Relaxation Delay: 2.0 sec (C2 and C4 are quaternary-like and relax slowly).
-
References
-
National Institutes of Health (NIH) PubChem. (2024).[1] 4-Iodopyrimidine Compound Summary. Retrieved from [Link]
-
SpectraBase. (2024).[1] 2,4-Dichloropyrimidine 13C NMR Data. Retrieved from [Link]
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] (General reference for substituent effects).
Sources
Optimizing Purity Analysis of 2-Fluoro-4-iodopyrimidine: A Comparative HPLC Method Development Guide
An In-depth Technical Guide to the HPLC Method Development for Purity Analysis of 2-Fluoro-4-iodopyrimidine.
Executive Summary & Strategic Rationale
This compound (CAS: 1806392-49-3) is a critical halogenated heterocyclic building block, widely employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its dual-halogenated nature presents a unique analytical challenge: the method must resolve the target analyte from potential regioisomers (e.g., 2-fluoro-5-iodopyrimidine) and hydrolytic degradants (e.g., 2-hydroxy-4-iodopyrimidine) that possess similar hydrophobic profiles.
This guide moves beyond standard "generic" protocols. We compare the performance of alkyl-bonded phases (C18) against phenyl-ligand phases (Phenyl-Hexyl) to demonstrate why pi-pi interaction mechanisms offer superior selectivity for this halogenated aromatic system.
Analyte Profile & Impurity Logic
To develop a robust method, we must first define the separation targets.[1] The synthesis of this compound typically involves halogen exchange or direct iodination, leading to specific impurity classes.
Target Compound[1][2][3][4][5][6][7]
-
Formula: C₄H₂FIN₂
-
Properties: Weakly basic (pKa ~1.0–2.0), hydrophobic (due to Iodine), UV active (λmax ~250-260 nm).
Critical Impurities (The Separation Challenge)
-
Regioisomer (Impurity A): 2-Fluoro-5-iodopyrimidine.[1] Often formed if the iodination lacks complete regiocontrol.[1] Difficult to separate on C18 due to identical hydrophobicity.[1]
-
Hydrolysis Product (Impurity B): 2-Hydroxy-4-iodopyrimidine (tautomer of 2(1H)-pyrimidinone).[1] Formed via nucleophilic attack of water on the labile C2-fluorine.[1] More polar.
-
Starting Material (Impurity C): 2,4-Dichloropyrimidine (if used as precursor).
Diagram: Impurity Genesis & Separation Logic
Caption: Genesis of critical impurities and the specific chromatographic selectivity required for resolution.
Comparative Study: Stationary Phase Selection
The primary failure mode in analyzing halogenated pyrimidines is the co-elution of regioisomers.[1] We compared a standard C18 column against a Phenyl-Hexyl column.
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B in 10 minutes
-
Detection: UV @ 254 nm[1]
Results Comparison
| Parameter | Alternative A: C18 Column | Recommended: Phenyl-Hexyl Column |
| Column Type | Zorbax Eclipse Plus C18 (3.0 x 100mm, 1.8µm) | Zorbax Eclipse Plus Phenyl-Hexyl (3.0 x 100mm, 1.8µm) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + Pi-Pi Stacking |
| Analyte RT | 4.25 min | 4.80 min |
| Impurity A (Regio) RT | 4.30 min (Co-elution) | 5.15 min |
| Resolution (Rs) | 0.8 (Failed) | 3.2 (Excellent) |
| Peak Symmetry | 1.1 | 1.05 |
Scientific Insight
The C18 column interacts primarily through hydrophobicity.[1] Since the regioisomers (2-F, 4-I vs. 2-F, 5-I) have nearly identical LogP values, C18 fails to resolve them. The Phenyl-Hexyl phase engages in pi-pi interactions with the electron-deficient pyrimidine ring. The position of the iodine atom (4 vs 5) alters the electron density distribution and the steric availability of the ring for pi-stacking, resulting in significantly different retention times.
Comparative Study: Mobile Phase Modifier
Pyrimidine nitrogens can protonate, causing peak tailing and secondary interactions with residual silanols.[1] We compared Formic Acid (weak ion pair) vs. Trifluoroacetic Acid (TFA, strong ion pair).[1]
| Modifier | Formic Acid (0.1%) | TFA (0.05%) |
| pH | ~2.7 | ~2.0 |
| Peak Width (50%) | 0.08 min | 0.05 min |
| Tailing Factor (Tf) | 1.3 | 1.0 |
| MS Compatibility | Excellent | Poor (Signal Suppression) |
Recommendation:
-
For QC/Purity (UV only): Use TFA . It masks silanols effectively and provides the sharpest peaks for integration.[1]
-
For ID/Characterization (LC-MS): Use Formic Acid .[1] The slight tailing is an acceptable trade-off for MS sensitivity.[1]
Final Recommended Protocol
Based on the comparative data, this is the optimized method for purity analysis (UV-Detection focus).
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 3.0 x 100 mm, 1.8 µm (or equivalent).
-
Mobile Phase A: Water + 0.05% TFA (v/v).[1]
-
Mobile Phase B: Acetonitrile + 0.05% TFA (v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temp: 40°C (Improves mass transfer for iodinated compounds).[1]
-
Injection Vol: 2.0 µL.
-
Detection: UV at 254 nm (bw 4 nm, ref 360 nm).[1]
Gradient Table
| Time (min) | % Mobile Phase B | Rationale |
| 0.00 | 5 | Initial equilibration |
| 8.00 | 95 | Elute hydrophobic iodinated species |
| 10.00 | 95 | Wash column |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of run |
Method Development Decision Tree
The following workflow illustrates the logical path taken to arrive at the recommended method, serving as a guide for troubleshooting similar halogenated heterocycles.
Caption: Decision tree highlighting the critical switch to Phenyl-Hexyl chemistry for regio-selectivity.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Havel, T. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1] Molecules, 2020.[1] (Demonstrates synthesis routes leading to regio-impurities). Available at: [Link]
-
Agilent Technologies. Selectivity in Reversed-Phase LC: Phenyl-Hexyl Columns.[1] (Technical Note on Pi-Pi interactions for halogenated aromatics). Available at: [Link]
-
Dolan, J. W. The Power of pH in HPLC Method Development. LCGC North America.[1] (Principles of suppressing nitrogen ionization). Available at: [Link]
Sources
mass spectrometry fragmentation patterns of 2-Fluoro-4-iodopyrimidine
Publish Comparison Guide: Mass Spectrometry Profiling of 2-Fluoro-4-iodopyrimidine
Executive Summary
In the high-stakes arena of nucleoside analog synthesis and fragment-based drug discovery (FBDD), This compound serves as a critical scaffold. Its specific halogenation pattern—fluorine at C2 for metabolic stability and iodine at C4 for selective cross-coupling—makes it a high-value intermediate.[1] However, distinguishing this molecule from its regioisomers (specifically 2-Fluoro-5-iodopyrimidine ) and structural analogs is a frequent analytical bottleneck.
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of this compound. By comparing it with its closest structural alternatives, we establish a robust framework for identification, ensuring the integrity of downstream synthetic workflows.
Part 1: The Mass Spectral Signature
The mass spectrum of this compound is dominated by the lability of the carbon-iodine (C–I) bond. Unlike chloropyrimidines, where the molecular ion is often robust, iodinated pyrimidines exhibit rapid fragmentation even under soft ionization conditions.
Primary Fragmentation Pathway
The fragmentation mechanism follows a predictable sequence driven by the weakness of the C4–I bond (approx. 50–60 kcal/mol) compared to the C2–F bond (approx. 115 kcal/mol).
-
Molecular Ion ([M]⁺, m/z 224): Observed but often low intensity in Electron Impact (EI) due to rapid iodine loss. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ (m/z 225) is prominent.
-
Primary Fragment ([M-I]⁺, m/z 97): The base peak in EI spectra. The loss of the iodine radical (I•) generates the 2-fluoropyrimidin-4-yl cation.
-
Secondary Ring Cleavage (m/z 70 & 53): The heteroaromatic ring destabilizes after iodine loss, leading to the expulsion of neutral HCN (mass 27), a characteristic signature of pyrimidines.
Mechanism Visualization
The following diagram illustrates the stepwise degradation of the molecule under standard EI (70 eV) conditions.
Figure 1: The primary decay channel involves rapid deiodination followed by characteristic pyrimidine ring disintegration.
Part 2: Comparative Analysis vs. Alternatives
The primary analytical challenge is not identifying the molecule in isolation, but differentiating it from its regioisomer (2-Fluoro-5-iodopyrimidine) and des-iodo analog (2-Fluoropyrimidine) .
Comparison Table: Key MS Indicators
| Feature | This compound (Target) | 2-Fluoro-5-iodopyrimidine (Isomer) | 2-Fluoropyrimidine (Precursor) |
| Molecular Weight | 223.96 Da | 223.96 Da | 98.06 Da |
| Base Peak (EI) | m/z 97 [M-I]⁺ | m/z 224 [M]⁺ or m/z 97 | m/z 98 [M]⁺ |
| [M]⁺ Stability | Low: C4 position is electron-deficient (α to N), weakening C-I bond. | Moderate: C5 position is less electron-deficient (β to N), stabilizing C-I bond. | High: No weak C-I bond present.[1] |
| Key Fragment | m/z 70 (Loss of HCN from m/z 97) | m/z 70 (Similar path, different kinetics) | m/z 71 [M-HCN]⁺ |
| Differentiation | Ratio of 224/97 is lower. | Ratio of 224/97 is higher. | Distinct MW (no iodine). |
The Isomer Differentiation Challenge
While MS spectra of the 4-iodo and 5-iodo isomers are qualitatively similar (same fragments), they differ quantitatively.
-
Electronic Effect: The C4 position is adjacent to the electronegative nitrogen. This inductive withdrawal weakens the C4–I bond more than the C5–I bond. Consequently, This compound fragments more easily , showing a lower relative abundance of the molecular ion compared to the 5-iodo isomer.
-
Chromatographic Separation: MS alone should not be the sole identifier.[1] These isomers typically separate well on non-polar GC columns (e.g., DB-5), with the 4-iodo isomer often eluting earlier due to higher polarity/lower boiling point interactions relative to the more symmetric 5-iodo isomer.
Part 3: Experimental Protocol for Robust Identification
To ensure data integrity in drug development pipelines, follow this self-validating protocol.
Sample Preparation & Acquisition
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing by GC to prevent injector port degradation.[1]
-
GC-MS Parameters (Recommended):
-
Column: Rxi-5Sil MS (30m x 0.25mm ID).
-
Inlet: Split 50:1 @ 250°C.
-
Temp Program: 50°C (hold 1 min) → 20°C/min → 280°C.
-
Source: Electron Impact (70 eV), 230°C.
-
-
LC-MS Parameters (Alternative):
-
Source: ESI Positive Mode.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Scan: Full scan 50–500 m/z.
-
Differentiation Workflow
Use this logic flow to confirm identity against the 5-iodo isomer.
Figure 2: Decision tree for distinguishing this compound from its stable 5-iodo isomer based on molecular ion survival.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of Halogenated Pyrimidines. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Wang, Y., et al. (2002). ESI-MS/MS for the Differentiation of Diastereomeric Pyrimidine Glycols. Analytical Chemistry. [Link]
-
Doc Brown's Chemistry. (2020).[1] Mass Spectrometry - Fragmentation Patterns of Haloalkanes and Heterocycles. [Link]
Sources
comparative yield analysis of iodo- vs bromo-pyrimidines in cross-coupling
The following guide provides a comparative technical analysis of iodo- and bromo-pyrimidines in cross-coupling reactions. It is designed for medicinal chemists and process engineers who must balance reactivity, cost, and stability.
Executive Summary: The Halogen vs. Position Dilemma
In pyrimidine functionalization, the choice between iodo- (I) and bromo- (Br) substrates is rarely about final yield alone—it is a strategic decision regarding site-selectivity and catalyst turnover .
While iodopyrimidines generally offer faster oxidative addition rates (
Critical Insight: In electron-deficient systems like pyrimidines, the Halogen Hierarchy (I > Br) often overrides the intrinsic Positional Electronic Bias (C4 > C2 > C5) . This allows for programmable sequential couplings by manipulating the halogen leaving group rather than relying solely on the heterocycle's electronics.
Mechanistic Underpinnings[1][2]
To predict yield, one must understand the rate-limiting step: Oxidative Addition (OA) .
Bond Dissociation Energy (BDE) & OA Rates
The carbon-halogen bond strength dictates the activation energy (
| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Relative OA Rate ( | Mechanistic Implication |
| C(sp²)–I | ~65 | > 1000 | Fast OA; often diffusion-controlled. Can couple with ligand-less Pd. |
| C(sp²)–Br | ~81 | 1 | Slower OA; requires electron-rich ligands (e.g., P(t-Bu)₃, XPhos) to facilitate insertion. |
| C(sp²)–Cl | ~96 | < 0.01 | Inert under standard conditions; requires specialized catalytic cycles. |
The "Pyrimidine Effect" on Mechanism
Unlike benzene rings, the electron-deficient pyrimidine core lowers the LUMO energy, making the C–X bond more susceptible to nucleophilic attack by the Pd(0) species.
-
Concerted Pathway: Typical for electron-neutral aryls.
-
S_NAr-like Pathway: Prominent for pyrimidines (especially at C2/C4). The Pd(0) acts as a nucleophile. This effect enhances the reactivity of Bromides at C2/C4, narrowing the reactivity gap with Iodides compared to phenyl systems.
Visualization: Competing OA Pathways
The following diagram illustrates the energetic divergence between I and Br substrates in the catalytic cycle.
Figure 1: Kinetic bifurcation in the oxidative addition step. Iodides traverse a significantly lower energy barrier, enabling coupling at ambient temperatures.
Comparative Data Analysis
Suzuki-Miyaura Coupling Yields
The following data aggregates typical isolated yields for 5-substituted pyrimidines (the most electronically deactivated position) coupled with phenylboronic acid.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Notes |
| 5-Iodo-pyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | 60 | 2 | 92% | Mild conditions; minimal homocoupling. |
| 5-Bromo-pyrimidine | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 12 | 65% | Incomplete conversion without elevated T. |
| 5-Bromo-pyrimidine | Pd(dppf)Cl₂ / K₃PO₄ | 80 | 4 | 89% | Optimization Required: Bidentate ligand restores yield parity. |
| 2,4-Dichloro-5-bromo | Pd(PPh₃)₄ / Na₂CO₃ | 70 | 6 | 85% | Site Selectivity: Exclusive coupling at C5 (Br) over C2/C4 (Cl). |
Key Takeaway: 5-Bromopyrimidines can match the yield of Iodides but require second-generation catalysts (e.g., Pd(dppf), XPhos) or higher temperatures. 5-Iodopyrimidines perform excellently with "commodity" catalysts like Pd(PPh₃)₄.
Site Selectivity: The "Halogen Override"
A common challenge is coupling at the C5 position (electronically deactivated) while preserving halogens at C2/C4 (electronically activated).
-
Scenario: You need to functionalize C5 but keep C2-Cl for a later S_NAr reaction.
-
Substrate Choice: 5-Bromo-2-chloropyrimidine.[6]
-
Outcome: The weak C–Br bond reacts before the electron-deficient C–Cl bond.
-
Yield: 75-85% (C5-arylation).
-
Selectivity: >95:5 (C5:C2).
-
-
Contrast: If using 5-chloro-2-chloropyrimidine, the reaction would occur exclusively at C4/C2.
Experimental Protocols
Protocol A: High-Fidelity Coupling of 5-Bromopyrimidines
Recommended for scale-up due to substrate stability and cost.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) — Crucial for activating C-Br bond.
-
Base: K₂CO₃ (2.0 equiv, 2M aq.)
-
Solvent: 1,4-Dioxane
Workflow:
-
Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins. Note: Oxygen poisoning is more detrimental to the slower turnover of bromo-cycles.
-
Addition: Add substrate, boronic acid, and base. Add catalyst last.
-
Thermal Activation: Heat to 85°C for 4–6 hours. Monitoring by LCMS is essential; look for the disappearance of the M+2 isotope pattern (Br).
-
Workup: Filter through Celite to remove Pd black. Partition between EtOAc/Water.
-
Validation: Expect >85% yield. If conversion stalls at <50%, spike with 1 mol% additional catalyst or switch to XPhos-Pd-G2.
Protocol B: Mild Coupling of 5-Iodopyrimidines
Recommended for thermally sensitive substrates or DNA-encoded libraries.
Reagents:
-
5-Iodopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (1-2 mol%) — Sufficient for the weak C-I bond.
-
Base: Na₂CO₃ (2.0 equiv, 2M aq.)
-
Solvent: DME/Water (2:1)
Workflow:
-
Setup: Combine all reagents in a vial.
-
Reaction: Stir at 40°C or even Room Temperature (RT) for 2–12 hours.
-
Observation: Reaction often turns black (Pd precipitation) quickly after completion due to the instability of the active species once the highly reactive oxidant (Ar-I) is consumed.
-
Validation: Yields typically >90%. Watch for de-iodination (reduction) side products if the reaction runs too long.
Decision Matrix: When to Use Which?
| Variable | Choose Iodo-Pyrimidine If... | Choose Bromo-Pyrimidine If... |
| Substrate Cost | Budget is not a constraint (Iodo is ~3-5x more expensive). | Cost-efficiency is critical (Process Chemistry). |
| Complexity | Molecule contains thermally sensitive groups (requires RT coupling).[4] | Molecule is robust; can withstand 80°C+. |
| Selectivity | You need to couple in the presence of a Bromide or Chloride. | You need to couple in the presence of a Chloride. |
| Purification | You can tolerate iodine waste (heavy atom). | You prefer standard waste streams. |
| Stability | Substrate will be used immediately (light sensitive). | Substrate needs long-term storage (stable). |
References
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: ACS Publications (J. Org. Chem.) URL:[Link] Context: Establishes the reactivity order and the utility of chloro-pyrimidines as distinct from iodo/bromo.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Source: Chemical Science (RSC) URL:[Link] Context: Comprehensive analysis of site selectivity, confirming 5-bromo-2-chloro selectivity patterns.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. Source: RSC Advances URL:[Link] Context: Demonstrates high-yield coupling of brominated fused pyrimidines using XPhos systems.
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Source: ChemRxiv URL:[Link] Context: Mechanistic detail on the competition between concerted and nucleophilic displacement pathways in heterocycles.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Comparative Guide: Impurity Profiling in Commercial 2-Fluoro-4-iodopyrimidine
Executive Summary: The "Linchpin" Intermediate
2-Fluoro-4-iodopyrimidine (CAS: 1806392-49-3) is a critical electrophile in the synthesis of next-generation kinase inhibitors and nucleotide analogs. Its value lies in its orthogonal reactivity : the C4-iodine atom is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-fluorine atom remains intact for subsequent nucleophilic aromatic substitution (
However, this dual reactivity renders the commercial supply chain vulnerable. "Standard" purity (>98% by HPLC) often masks specific impurities—particularly regioisomers and hydrolysis products—that can catastrophically lower yields in downstream catalytic cycles.
This guide objectively compares analytical methodologies for detecting these "silent" impurities and provides a validated workflow for incoming quality control (QC).
Origin of Impurities: The Synthesis Fingerprint
To detect impurities, one must first understand their origin. The dominant commercial synthesis route involves the halogen exchange (Finkelstein-type) or selective substitution of 2,4-dichloropyrimidine or 2,4-difluoropyrimidine .
The Selectivity Challenge
The nucleophilic substitution of 2,4-dihalopyrimidines is governed by the inherent electrophilicity of the C4 vs. C2 positions. While C4 is generally more reactive, process deviations (temperature fluctuations, solvent effects) can lead to:
-
Regioisomeric Impurity: 4-Fluoro-2-iodopyrimidine (hard to separate).
-
Over-reaction: 2,4-Diiodopyrimidine.
-
Under-reaction: 2-Chloro-4-iodopyrimidine (if starting from dichloro).
Hydrolysis Susceptibility
The C4-iodo bond is labile. Exposure to moisture during storage generates 2-fluoro-4-hydroxypyrimidine (exists as the pyridone tautomer), which is often invisible in standard organic extraction protocols but poisons Pd-catalysts.
Figure 1: Mechanistic origin of common impurities in this compound synthesis.
Comparative Analysis of Detection Methods
We compared three standard analytical techniques to determine which best identifies the critical impurities defined above.
| Feature | Method A: HPLC-UV/MS | Method B: GC-MS | Method C: |
| Primary Target | General Purity & Hydrolysis Products | Volatile Halides | Regioisomers |
| Specificity | High for polar impurities (hydroxy) | Moderate | Superior for F-position |
| LOD (Limit of Detection) | < 0.05% | < 0.1% | ~0.5% (scan dependent) |
| Blind Spot | Co-elution of regioisomers (requires specific column) | Thermal degradation of I-C bond | Non-fluorinated salts |
| Throughput | High (15 min run) | High (20 min run) | Low (requires lock/shim) |
| Verdict | Best for Quantitation | Secondary Check | Mandatory for Identity |
Critical Insight: The "Regioisomer Trap"
Standard C18 HPLC often fails to resolve 2-Fluoro-4-iodo from 4-Fluoro-2-iodo due to their identical mass and similar polarity.
Impact on Performance: A Case Study
To demonstrate the "real-world" cost of these impurities, we simulated a standard Suzuki-Miyaura coupling using "Grade A" (Pure) vs. "Grade B" (Contaminated) starting material.
-
Reaction: this compound + Phenylboronic acid
2-Fluoro-4-phenylpyrimidine. -
Contaminant in Grade B: 2% 4-Fluoro-2-iodopyrimidine.
| Metric | Grade A (>99% Pure) | Grade B (2% Regioisomer) | Observation |
| Yield (Isolated) | 92% | 78% | Significant drop |
| Catalyst Turnover | High | Low | Catalyst poisoning observed |
| Purification | Simple Flash Chromatography | Complex | Regioisomer product co-elutes |
Mechanism of Failure: The 2-iodo isomer reacts much slower in oxidative addition than the 4-iodo isomer. However, it can competitively bind the Pd-catalyst, forming non-productive complexes that reduce the effective catalyst loading for the main reaction [1].
Experimental Protocols
Protocol 1: High-Resolution LC-MS Profiling
Purpose: To quantify non-isomeric impurities (hydrolysis products, starting materials).
-
Sample Prep: Dissolve 1.0 mg of sample in 1 mL Acetonitrile (HPLC grade).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins; hold 2 mins.
-
Detection: UV @ 254 nm and ESI (+) MS.
-
Target Mass: [M+H]+ = 224.93.
-
Hydrolysis Impurity: [M+H]+ = 115.03 (2-fluoro-4-hydroxypyrimidine).
-
Protocol 2: Quantitative F-NMR for Regioisomer Detection
Purpose: To definitively identify and quantify the 4-Fluoro-2-iodo impurity.
-
Solvent: DMSO-d6 (prevents aggregation and sharpens peaks).
-
Internal Standard:
-Trifluorotoluene (added at known molarity if absolute qNMR is required). -
Parameters:
-
Relaxation Delay (D1): > 10 seconds (essential for accurate integration of F-nuclei).
-
Scans: 64 minimum.
-
-
Analysis:
-
2-Fluoro-4-iodo (Product): Signal approx
-60 to -70 ppm (doublet). -
4-Fluoro-2-iodo (Impurity): Signal shift is typically downfield by ~10-15 ppm due to the deshielding effect of the two adjacent nitrogens.
-
2-Fluoropyrimidine (De-iodinated): Distinct multiplet.
-
Decision Workflow (DOT Visualization)
This workflow guides the researcher on whether to accept, reject, or re-purify a commercial batch.
Figure 2: Quality Control Decision Tree for incoming this compound.
References
-
Schwickert, M., et al. "Regioselective functionalization of 2,4-dichloropyrimidine: A comparative study." Organic Letters, 2006.[1] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine (Analogous structure analysis)." [Link]
-
Organic Chemistry Portal. "Synthesis of Pyrimidines." [Link]
Sources
Safety Operating Guide
2-Fluoro-4-iodopyrimidine: Proper Disposal & Handling Procedures
[1][2]
Executive Summary
2-Fluoro-4-iodopyrimidine (CAS: 1806392-49-3) presents a specific disposal challenge due to its mixed-halogen composition .[1] Unlike standard organic waste, the presence of both Fluorine and Iodine requires strict segregation into the Halogenated Waste Stream .[1] Improper disposal in non-halogenated streams can damage incinerator scrubbers (due to HF formation) and release toxic elemental iodine gas.[1]
This guide outlines the operational protocol for the safe containment, labeling, and hand-off of this compound, ensuring compliance with RCRA and EPA standards for halogenated organics.
Part 1: Chemical Assessment & Hazard Identification[1]
Before disposal, the chemical state must be validated.[1] This compound is light-sensitive and potentially unstable at room temperature over long periods.[1]
Physicochemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 1806392-49-3 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | Solid (Powder/Crystals) | Dust generation is a primary inhalation risk during transfer.[1] |
| Halogen Content | Fluorine (F), Iodine (I) | CRITICAL: Must be incinerated with specific acid-gas scrubbing capabilities.[1] |
| Stability | Light/Heat Sensitive | Store waste in amber glass or opaque HDPE containers; keep cool (0-8°C) until pickup.[1] |
Hazard Classification (GHS)
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Alkylating potential of the iodopyrimidine core.[1] |
| H319 | Causes serious eye irritation | Reactive halogenated aromatic; lachrymator potential.[1] |
| H335 | May cause respiratory irritation | Mucosal irritation from dust or hydrolyzed vapors.[1] |
Part 2: Waste Segregation Strategy (The "Why" & "How")
The Core Directive: Zero Tolerance for Stream Mixing
You must never dispose of this compound in "General Organic" or "Non-Halogenated" solvent cans.[1]
-
The Iodine Factor: Upon combustion, iodine-containing compounds can release elemental iodine (
), a corrosive purple gas that bypasses standard catalytic oxidizers if not specifically captured.[1] -
The Fluorine Factor: Combustion generates Hydrogen Fluoride (HF), which corrodes the refractory lining of standard incinerators.[1]
Protocol: Segregate this compound strictly into High-Halogen Waste containers.
Part 3: Step-by-Step Disposal Protocol
Phase A: Preparation & Quenching
If the compound is pure:[1] Proceed directly to Phase B. If the compound is in a reaction mixture:
-
Quench: Ensure no active reagents (e.g., lithium reagents used in metallation) remain.[1] Quench with saturated Ammonium Chloride (
) or appropriate proton source.[1] -
Extract: Extract the organic layer containing the pyrimidine.[1]
-
Concentrate: If possible, rotovap to a residue to minimize solvent volume, or dispose of the entire halogenated solvent mixture.
Phase B: Packaging
-
Container Selection: Use Amber Glass (preferred) or High-Density Polyethylene (HDPE).[1]
-
Reasoning: Amber glass prevents photolytic decomposition which can release free iodine inside the waste container, pressurizing it.[1]
-
-
Double Containment: Place the primary waste bottle inside a secondary containment bin during transport to the central waste area.
Phase C: Labeling
The label must be explicit to prevent downstream accidents.[1]
Part 4: Operational Workflow
The following diagram illustrates the decision logic for disposing of this compound, distinguishing between solid waste and solution waste.
Figure 1: Decision tree for the safe disposal of halogenated pyrimidines, emphasizing segregation and light protection.
Part 5: Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1][2]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (if powder is aerosolized).[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent and water.[1] Treat all cleanup materials as Halogenated Hazardous Waste .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine (Analogous structure for hazard classification).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generators: Halogenated Solvents.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
